Rifamycin Sodium
Description
Structure
2D Structure
Properties
IUPAC Name |
sodium;(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H47NO12.Na/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41;/h10-16,18-20,25,29-30,33,40-44H,1-9H3,(H,38,46);/q;+1/p-1/b11-10+,14-13+,17-12-;/t16-,18+,19+,20+,25-,29-,30+,33+,37-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOFSHPIJOYKSH-NLYBMVFSSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)[O-])C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)[O-])/C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H46NNaO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6998-60-3 (Parent) | |
| Record name | Rifamycin sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014897393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rifamycin, monosodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015105927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0040208 | |
| Record name | Rifamycin SV sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
719.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14897-39-3, 15105-92-7 | |
| Record name | Rifamycin sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014897393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rifamycin, monosodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015105927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rifamycin SV sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rifamycin, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.408 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIFAMYCIN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32086GS35Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Steric Shield: A Technical Guide to the Mechanism of Action of Rifamycin Sodium on Bacterial RNA Polymerase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rifamycin Sodium, a potent bactericidal antibiotic, exerts its effect through the specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP). This in-depth technical guide elucidates the molecular mechanisms underpinning this interaction, providing a comprehensive resource for researchers, scientists, and professionals involved in drug development. We will delve into the structural basis of Rifamycin's binding to the RNAP β-subunit, the kinetics of this interaction, and the mechanisms by which bacteria develop resistance. This guide will also present detailed experimental protocols for key assays used to study this interaction and will feature visualizations of the critical molecular pathways and experimental workflows.
Introduction
Rifamycins, a class of ansamycin antibiotics, are a cornerstone in the treatment of several bacterial infections, most notably tuberculosis.[1][2] Their efficacy stems from their ability to selectively target and inhibit bacterial RNA polymerase, the enzyme responsible for transcribing genetic information from DNA to RNA, a crucial step in protein synthesis.[3][4] Understanding the precise mechanism of action of this compound is paramount for the development of new derivatives that can overcome the growing challenge of antibiotic resistance.
Mechanism of Action: A Steric Occlusion Model
The primary mechanism by which this compound inhibits bacterial RNA polymerase is through a steric occlusion model.[5] It binds to a specific, highly conserved pocket on the β-subunit of the bacterial RNAP, encoded by the rpoB gene.[3][4][5] This binding site is strategically located within the DNA/RNA channel, approximately 12 Å away from the enzyme's active site.[6]
Rifamycin does not directly interfere with the catalytic activity of the RNAP active site. Instead, its physical presence within the DNA/RNA channel creates a steric barrier that physically blocks the path of the elongating RNA transcript.[5][6] This blockage prevents the nascent RNA chain from extending beyond a length of 2-3 nucleotides, leading to the premature termination of transcription and ultimately, bacterial cell death.[6] The high affinity and specificity of Rifamycin for bacterial RNAP, with a dissociation constant (Kd) in the nanomolar range, ensures potent inhibition.[7]
The Rifamycin Binding Pocket
Crystallographic studies of the Rifamycin-RNAP complex have provided a detailed view of the binding pocket. The antibiotic is nestled within a hydrophobic pocket and forms several key hydrogen bonds with specific amino acid residues of the RNAP β-subunit. These interactions are crucial for the stable binding of the drug. The ansa bridge and the naphthoquinone core of the Rifamycin molecule are the primary regions involved in these interactions.[1][4]
Selectivity for Bacterial RNA Polymerase
A key feature of Rifamycin's clinical utility is its high selectivity for bacterial RNAP over its eukaryotic counterparts. The amino acid residues that form the Rifamycin binding pocket are highly conserved among bacteria but differ in eukaryotic RNA polymerases. This difference in the binding site architecture results in a significantly lower affinity of Rifamycin for eukaryotic enzymes, minimizing host toxicity.[3]
Quantitative Analysis of Rifamycin-RNAP Interaction
The inhibitory potency of Rifamycin and its derivatives against bacterial RNA polymerase has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the effectiveness of these compounds. The table below summarizes the IC50 values for Rifampicin (a common Rifamycin) against wild-type and mutant RNA polymerases from Escherichia coli and Mycobacterium tuberculosis.
| Organism | RNAP Genotype | Rifamycin Derivative | IC50 (µM) | Reference |
| E. coli | Wild-Type | Rifampicin | < 0.005 | [8] |
| E. coli | D516V Mutant | Rifampicin | 398 (±118) | [8] |
| E. coli | H526Y Mutant | Rifampicin | ≥ 2000 | [8] |
| E. coli | S531L Mutant | Rifampicin | 263 (±26) | [8] |
| M. tuberculosis | Wild-Type | Rifampicin | ~0.02 | [3] |
| M. tuberculosis | D435V Mutant | Rifampicin | >20 | [3] |
| M. tuberculosis | H445Y Mutant | Rifampicin | >20 | [3] |
| M. tuberculosis | S450L Mutant | Rifampicin | >20 | [3] |
Note: The IC50 values for the mutant RNAPs demonstrate a significant, often over 1000-fold, decrease in sensitivity to Rifampicin compared to the wild-type enzyme.[3] The dissociation constant (Kd) for the Rifampicin-E. coli RNAP complex has been determined to be ≤ 3 × 10⁻⁹ M, indicating a very tight binding interaction.[7]
Mechanisms of Resistance
The primary mechanism of bacterial resistance to Rifamycin is the acquisition of mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase.[5] These mutations typically occur within a specific 81-bp region known as the Rifampicin Resistance-Determining Region (RRDR).[9] The most frequently observed mutations are at codons corresponding to amino acid positions 516, 526, and 531 (E. coli numbering).[8]
These mutations alter the amino acid residues within the Rifamycin binding pocket, leading to a reduction in the drug's binding affinity. For example:
-
H526Y Mutation: The substitution of histidine with the bulkier tyrosine at position 526 creates a steric clash that prevents Rifamycin from fitting into its binding pocket.[10]
-
S531L Mutation: The change from serine to leucine at position 531 disrupts a critical hydrogen bond and introduces a subtle conformational change that weakens the interaction with Rifamycin.[10]
-
D516V Mutation: The substitution of aspartic acid with valine at position 516 alters the electrostatic environment of the binding pocket, reducing the affinity for Rifamycin.[10]
Experimental Protocols
In Vitro Transcription Assay
This assay is used to determine the inhibitory activity of Rifamycin on RNA polymerase.
Methodology:
-
Reaction Mixture Preparation: A typical reaction mixture (50 µL) contains:
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 100 mM KCl, 1 mM DTT)
-
DNA template containing a suitable promoter (e.g., T7 promoter)
-
Purified bacterial RNA polymerase holoenzyme
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP), one of which is radioactively or fluorescently labeled for detection.
-
Varying concentrations of this compound or the test compound.
-
-
Incubation: The reaction is initiated by the addition of RNAP and incubated at 37°C for a defined period (e.g., 15-30 minutes).
-
Termination: The reaction is stopped by the addition of a stop solution (e.g., formamide with a tracking dye).
-
Analysis: The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Detection: The labeled RNA transcripts are visualized by autoradiography or fluorescence imaging. The intensity of the full-length transcript band is quantified to determine the extent of inhibition at each Rifamycin concentration, from which the IC50 value can be calculated.[9]
X-ray Crystallography of the RNAP-Rifamycin Complex
This technique provides high-resolution structural information about the drug-target interaction.
Methodology:
-
Protein Expression and Purification: The bacterial RNA polymerase core enzyme or holoenzyme is overexpressed and purified to high homogeneity.
-
Complex Formation: The purified RNAP is incubated with a molar excess of this compound to ensure saturation of the binding sites.
-
Crystallization: The RNAP-Rifamycin complex is subjected to crystallization screening using various precipitants, buffers, and additives to find conditions that yield well-diffracting crystals.
-
Data Collection: The crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source to collect diffraction data.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which a three-dimensional atomic model of the RNAP-Rifamycin complex is built and refined.[11][12]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of binding and dissociation between Rifamycin and RNA polymerase in real-time.
Methodology:
-
Chip Preparation: One of the interactants (typically the larger molecule, RNAP) is immobilized on the surface of a sensor chip.
-
Analyte Injection: A solution containing the other interactant (Rifamycin) at a known concentration is flowed over the chip surface.
-
Signal Detection: The binding of Rifamycin to the immobilized RNAP causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in resonance units, RU).
-
Kinetic Analysis: The association rate (kon) is determined during the injection phase, and the dissociation rate (koff) is measured during the subsequent flow of buffer without the analyte.
-
Affinity Determination: The equilibrium dissociation constant (Kd = koff/kon) is calculated from the kinetic rate constants, providing a quantitative measure of the binding affinity.[13][14]
Visualizations
Signaling Pathway of Rifamycin Inhibition
Caption: Mechanism of this compound inhibition of bacterial RNA polymerase.
Experimental Workflow for In Vitro Transcription Assay
Caption: Workflow for determining Rifamycin IC50 using an in vitro transcription assay.
Logical Relationship of Rifamycin Resistance Mutations
Caption: The genetic basis of Rifamycin resistance through mutations in the rpoB gene.
Conclusion
This compound's mechanism of action is a well-characterized example of potent and specific enzyme inhibition. Its steric occlusion of the growing RNA chain within the bacterial RNA polymerase provides a robust mechanism for its bactericidal activity. The detailed structural and quantitative data available for this interaction offer a solid foundation for the rational design of novel Rifamycin derivatives. Addressing the challenge of resistance, which primarily arises from mutations in the rpoB gene, will require innovative strategies to either overcome the reduced binding affinity or to target alternative sites on the RNA polymerase. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers dedicated to this critical area of drug discovery.
References
- 1. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rifamycin inhibition of WT and Rif-resistant Mycobacterium tuberculosis and Escherichia coli RNA polymerases in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the kinetics of the rifampicin-RNA-polymerase complex. Differences between crude and purified enzyme fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-Resistance of Escherichia coli RNA Polymerases Conferring Rifampin Resistance to Different Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Mutations Conferring Resistance to Rifampin in Mycobacterium tuberculosis Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 8. Structural basis for rifamycin resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. X-ray crystal structures of the Escherichia coli RNA polymerase in complex with Benzoxazinorifamycins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-ray crystal structures of the Escherichia coli RNA polymerase in complex with benzoxazinorifamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Novel Strategy for Analyzing RNA-Protein Interactions by Surface Plasmon Resonance Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
A Technical Guide to the Initial Discovery and Development of Rifamycin SV Sodium Salt
This technical guide provides an in-depth overview of the initial discovery and development of Rifamycin SV sodium salt, a pivotal member of the ansamycin class of antibiotics. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering detailed experimental context, quantitative data, and visual representations of key processes and mechanisms.
Initial Discovery
The journey of rifamycins began in the research laboratories of Lepetit S.p.A. in Milan, Italy. A team led by Piero Sensi and Maria Teresa Timbal was screening soil samples for antibiotic-producing microorganisms.
The Source Organism
In 1957, a soil sample from a pine arboretum near Saint-Raphaël in Southern France yielded a previously unknown actinomycete strain. This microorganism, initially named Streptomyces mediterranei, was identified as the producer of a new family of antibiotics. The producing organism was later reclassified as Nocardia mediterranei and is now known as Amycolatopsis rifamycinica.[1]
Isolation of the Rifamycin Complex
The initial fermentation of A. rifamycinica produced a mixture of related compounds, collectively termed the rifamycin complex. The primary, yet surprisingly inactive, component isolated from this complex was designated Rifamycin B.[2][3] The discovery was first announced in a preliminary report in 1959.[1] The name "Rifamycin" was inspired by the French film "Rififi".[1]
Development of Rifamycin SV and its Sodium Salt
The low biological activity of the parent compound, Rifamycin B, prompted further investigation and chemical modification by the Lepetit team.
Conversion to Rifamycin SV
It was discovered that Rifamycin B, when left in aqueous solutions, could spontaneously transform into other, more potent forms through a combination of hydrolysis and oxidation. This led to the development of a controlled process to convert the inactive Rifamycin B into the highly active Rifamycin SV (the "SV" stands for "Sviluppo," Italian for development). This transformation involves the hydrolytic removal of a glycolic acid moiety from Rifamycin B to form Rifamycin O, which is then reduced to the hydroquinone form, Rifamycin SV.[2] This breakthrough unlocked the therapeutic potential of the rifamycin class, yielding a compound with potent antibacterial properties.[2][4]
Formation of Rifamycin SV Sodium Salt
To improve the pharmaceutical properties of Rifamycin SV, particularly its solubility in aqueous solutions for formulation and administration, the sodium salt was developed. This is achieved through a standard acid-base reaction where the acidic phenolic hydroxyl groups of Rifamycin SV react with a sodium-containing base, such as sodium hydroxide or sodium bicarbonate, to form the corresponding salt.[5][6]
Experimental Protocols and Workflows
The following sections detail the methodologies for the production and synthesis of Rifamycin SV sodium salt.
Fermentation and Isolation
The production of the rifamycin precursor begins with the fermentation of Amycolatopsis rifamycinica.
Protocol 1: Fermentation and Extraction
-
Fermentation: Cultures of A. rifamycinica are grown in a suitable nutrient medium under controlled aerobic conditions. The medium typically contains carbon sources (e.g., glucose), nitrogen sources, and mineral salts. Diethylbarbituric acid is often added to the medium to direct the fermentation towards producing Rifamycin B as the main product.[3]
-
Filtration: The fermentation broth is filtered to separate the mycelium from the filtrate containing the secreted rifamycins.[6]
-
Extraction: The filtrate is then subjected to solvent extraction, for example, with butyl acetate under acidic conditions, to isolate the rifamycin compounds.[6]
-
Purification: The extracted material is purified using techniques like column chromatography to yield Rifamycin B.
Chemical Synthesis Workflow
The isolated Rifamycin B is chemically converted to Rifamycin SV sodium salt.
Protocol 2: Conversion of Rifamycin B to Rifamycin SV
-
Hydrolysis: Rifamycin B is dissolved in an aqueous solution. The mild acidic conditions and presence of oxygen lead to the hydrolysis of the glycolate ester, forming Rifamycin O.
-
Reduction: Rifamycin O is then reduced to Rifamycin SV. A common laboratory and industrial reducing agent for this step is ascorbic acid (Vitamin C).[5]
Protocol 3: Formation of Rifamycin SV Sodium Salt
-
Salification: Rifamycin SV is dissolved in a suitable solvent (e.g., an ester phase like butyl acetate).[6]
-
Base Addition: An aqueous solution of a sodium base, such as sodium hydroxide or sodium bicarbonate, is added dropwise to the Rifamycin SV solution while stirring.[5][6]
-
Crystallization: The pH is carefully controlled (e.g., adjusted to 9-10) to induce the crystallization of Rifamycin S-Na salt, a closely related precursor that can be readily converted to SV-Na.[6] For direct conversion from SV, the addition of the base forms the salt in solution.
-
Isolation and Drying: The resulting crystals or precipitate of Rifamycin SV sodium salt are collected by filtration, washed, and dried under vacuum to yield the final product.[5][6]
Mechanism of Action
Rifamycin SV exerts its antibacterial effect by targeting a fundamental process in bacterial cells: transcription.
Inhibition of RNA Polymerase
The primary molecular target of Rifamycin SV is the bacterial DNA-dependent RNA polymerase (RNAP), the enzyme responsible for synthesizing RNA from a DNA template.[7][] Specifically, it binds with high affinity to the β-subunit of the prokaryotic RNAP.[][9] This binding does not occur at the enzyme's active site but rather in a deep pocket within the DNA/RNA channel.[]
By lodging itself in this channel, Rifamycin SV creates a significant physical blockage (steric occlusion).[1] This block prevents the elongation of the nascent RNA chain beyond a length of just two or three nucleotides.[1][] Consequently, bacterial transcription is halted, protein synthesis ceases, and the bacterium is unable to survive, resulting in a bactericidal effect.[9] A key advantage of rifamycins is their high selectivity for prokaryotic RNAP, with very poor affinity for the analogous mammalian enzymes, which accounts for their favorable safety profile.[1]
Anti-inflammatory Pathway
More recent studies have shown that Rifamycin SV also possesses anti-inflammatory properties. It can activate the Pregnane X Receptor (PXR), a nuclear receptor that plays a role in regulating inflammatory responses.[10] Furthermore, it has been shown to directly inhibit the transcriptional activity of NF-κB, a key regulator of pro-inflammatory cytokine production, even in cells lacking PXR.[10] This dual activity suggests a broader therapeutic potential beyond its antimicrobial effects.[10]
Quantitative Data
The efficacy of Rifamycin SV is demonstrated by its potent activity against a range of bacteria, particularly Gram-positive organisms and mycobacteria.
| Organism | MIC (μg/mL) | Reference |
| Escherichia coli (select strains) | 64-128 (MIC90) | [7] |
| Mycobacterium tuberculosis | 0.16 | [11] |
| Gram-positive bacteria | Generally Effective | [12] |
| Gram-negative bacteria | Moderately Active | [12] |
Table 1. Minimum Inhibitory Concentrations (MIC) of Rifamycin SV against various bacteria.
| Parameter | Value | Conditions | Reference |
| Cmax | 36 mg/L | 250 mg dose | [7] |
| Tmax | 5 min | 250 mg dose | [7] |
| AUC | 11.84 mg·h/L | 250 mg dose | [7] |
| Volume of Distribution | 101.8 L | 250 mg dose | [7] |
| Protein Binding | 80-95% | - | [7] |
Table 2. Pharmacokinetic parameters of Rifamycin.
Conclusion
From its discovery in a French soil sample to its development into a potent therapeutic agent, Rifamycin SV sodium salt represents a landmark achievement in antibiotic research. Its unique mechanism of action, targeting bacterial RNA polymerase, provided a crucial tool in the fight against bacterial infections, most notably tuberculosis. The foundational work by Sensi and colleagues not only yielded a powerful drug but also established a versatile chemical scaffold from which numerous other essential rifamycin derivatives, including the orally available rifampicin, would later be synthesized. The ongoing exploration of its immunomodulatory properties ensures that the rifamycin story continues to evolve, promising new applications for this venerable class of molecules.
References
- 1. Rifamycin - Wikipedia [en.wikipedia.org]
- 2. History of the development of rifampin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Rifamycin | C37H47NO12 | CID 6324616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN101941979A - New production process of rifamycin sodium - Google Patents [patents.google.com]
- 6. CN114031628B - A kind of synthetic method of rifamycin S-Na salt - Google Patents [patents.google.com]
- 7. go.drugbank.com [go.drugbank.com]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. Rifamycin SV Anti-inflammatory and Immunomodulatory Activities for Treatment of Mucosal and Liver Inflammation [infectiologyjournal.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to the Molecular Structure and Chemical Characteristics of Rifamycin Sodium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, chemical characteristics, and analytical methodologies for Rifamycin Sodium. The information is intended to support research, development, and quality control activities related to this important antibiotic.
Molecular Structure and Physicochemical Properties
This compound is the sodium salt of Rifamycin SV, a member of the ansamycin class of antibiotics. Its structure is characterized by a naphthohydroquinone chromophore spanned by an aliphatic ansa chain.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | sodium; (7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.1⁴,⁷.0⁵,²⁸]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate | [1] |
| CAS Number | 14897-39-3 | [1] |
| Molecular Formula | C₃₇H₄₆NNaO₁₂ | [1] |
| Molecular Weight | 719.75 g/mol | [1] |
| Appearance | Dark red solid | |
| Melting Point | >215°C (with decomposition) | |
| Solubility | Soluble in water, ethanol, and dimethyl sulfoxide (DMSO). Specifically, ~50 mg/mL in ethanol and ~30 mg/mL in DMSO and ethanol. | |
| pKa (Strongest Basic) | -1.1 | |
| Specific Rotation [α]²⁰/D | +451° to +500° (c=0.1, methanol) for the related compound Rifamycin S. |
Spectroscopic Characteristics
UV-Vis Spectroscopy
This compound exhibits characteristic absorbance maxima in the ultraviolet and visible regions, which are useful for its identification and quantification.
Table 2: UV-Vis Absorption Maxima (λmax)
| Solvent | λmax (nm) |
| Methanol | 226, 315, 450 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound are complex due to its large and asymmetric structure. The ¹H NMR spectrum typically shows a series of signals corresponding to the aromatic protons of the naphthoquinone ring, the vinyl protons of the ansa chain, and numerous aliphatic protons from the methyl and methine groups. The ¹³C NMR spectrum complements this with signals for the carbonyl, aromatic, olefinic, and aliphatic carbons. Detailed analysis of 2D NMR spectra (e.g., COSY, HSQC, HMBC) is generally required for complete signal assignment.[2]
Mechanism of Action
This compound exerts its antibacterial effect by specifically inhibiting bacterial DNA-dependent RNA polymerase (RNAP).[3] This inhibition prevents the initiation of transcription, thereby halting the synthesis of messenger RNA (mRNA) and subsequently, essential proteins, ultimately leading to bacterial cell death.[3] The high selectivity for prokaryotic RNAP over eukaryotic RNAP contributes to its favorable safety profile.[3]
Figure 1: Mechanism of action of this compound.
Experimental Protocols
Synthesis and Purification of this compound
A general method for the synthesis of Rifamycin S-Na salt involves the oxidation of Rifamycin SV followed by salt formation.[4]
Protocol:
-
Oxidation: Rifamycin SV, extracted from fermentation broth using butyl acetate, is oxidized using an oxidizing agent such as hydrogen peroxide in a microchannel reactor. The reaction temperature is maintained between 20-40°C.[4]
-
Work-up: After the reaction, the aqueous phase is removed. The organic phase containing Rifamycin S is washed with an aqueous solution of sodium bicarbonate and sodium chloride.[4]
-
Salt Formation and Crystallization: A sodium bicarbonate solution is added to the organic phase, followed by the dropwise addition of a sodium hydroxide solution to induce salt formation and crystallization. The pH is controlled between 9-10.[4]
-
Isolation: The resulting solid product, Rifamycin S-Na salt, is isolated by suction filtration and dried.[4]
-
Purification: Further purification can be achieved by recrystallization from appropriate solvents.[5]
High-Performance Liquid Chromatography (HPLC) Analysis
Protocol for the determination of this compound:
-
Chromatographic Conditions:
-
Column: Alltech Alltima C18 (250mm × 4.6mm, 5 µm).
-
Mobile Phase: A mixture of methanol, acetonitrile, 0.075 mol/L potassium dihydrogen phosphate solution, and 1.0 mol/L citric acid (33:33:31:4 v/v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 mg/mL to 4.5 mg/mL.
-
Prepare unknown samples by dissolving them in the mobile phase and filtering through a 0.45 µm filter.
-
-
Analysis:
-
Inject the calibration standards and the unknown samples into the HPLC system.
-
Record the chromatograms and determine the retention time and peak area for this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas on the calibration curve.
-
Figure 2: Experimental workflow for HPLC analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for NMR Sample Preparation:
-
Sample Quantity: Weigh approximately 5-25 mg of this compound for a ¹H NMR spectrum. A higher concentration (as much as will dissolve to give a saturated solution) is recommended for a ¹³C NMR spectrum due to the lower sensitivity of the ¹³C nucleus.[6]
-
Solvent Selection: Choose a suitable deuterated solvent in which this compound is soluble, such as deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[7]
-
Filtration: To remove any particulate matter that could affect the spectral quality, filter the solution into a clean, high-quality 5 mm NMR tube. This can be done using a Pasteur pipette with a small plug of glass wool.[6][7]
-
Sample Volume: Ensure the final sample volume in the NMR tube is around 4-5 cm in height.[8]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will be locked onto the deuterium signal of the solvent, and the magnetic field will be shimmed to achieve homogeneity before data acquisition.
Figure 3: Logical relationship for NMR sample preparation.
References
- 1. This compound | C37H46NNaO12 | CID 23702994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CN114031628B - A kind of synthetic method of rifamycin S-Na salt - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. youtube.com [youtube.com]
- 8. Sample Preparation [nmr.chemie.hhu.de]
Rifamycin Sodium's Role in Inhibiting DNA-Dependent RNA Polymerase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the inhibitory action of Rifamycin Sodium on bacterial DNA-dependent RNA polymerase (RNAP). It is designed to be a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of the key processes involved.
Core Mechanism of Action
This compound, a member of the ansamycin class of antibiotics, exerts its potent bactericidal effects by specifically targeting and inhibiting bacterial DNA-dependent RNA polymerase, the essential enzyme responsible for transcribing genetic information from DNA to RNA.[1] This inhibition effectively halts the process of transcription, a critical step in protein synthesis, ultimately leading to bacterial cell death.[1]
The primary mechanism of inhibition involves the high-affinity binding of this compound to the β-subunit of the bacterial RNAP.[1] This binding occurs within a well-defined pocket on the β-subunit, in close proximity to the enzyme's active site but not directly at the catalytic center.[2][3] Structural studies have revealed that the Rifamycin molecule physically obstructs the path of the nascent RNA transcript, preventing its elongation beyond a length of 2-3 nucleotides.[3][4] This steric hindrance is the principal means by which this compound arrests transcription.
A key feature of this compound's efficacy is its high selectivity for prokaryotic RNAP over its eukaryotic counterparts. The binding affinity for bacterial RNAP is significantly higher, which minimizes toxicity to human cells.[2][5]
Quantitative Inhibition Data
The inhibitory potency of rifamycins against bacterial RNA polymerase has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the efficacy of these antibiotics. The following table summarizes key quantitative data for rifampicin, a closely related and well-studied rifamycin.
| Compound | Organism | RNA Polymerase Type | IC50 | Reference |
| Rifampicin | Escherichia coli | Wild-Type | ~20 nM | [2] |
| Rifampicin | Escherichia coli | D516V Mutant | 398 µM | [3] |
| Rifampicin | Escherichia coli | S531L Mutant | 263 µM | [3] |
| Rifampicin | Escherichia coli | H526Y Mutant | ≥ 2 mM | [3] |
| Rifampicin | Mycobacterium tuberculosis | Wild-Type | - | - |
| Rifampicin | Mycobacterium tuberculosis | D435V Mutant | 880 µM | [6] |
| Rifampicin | Mycobacterium tuberculosis | S450L Mutant | 789 µM | [6] |
| Rifampicin | Mycobacterium tuberculosis | H445Y Mutant | > 2 mM | [6] |
Kinetic Parameters:
The interaction between rifamycins and RNA polymerase can be further characterized by its kinetic parameters. Studies have shown that the binding is a two-step process involving an initial rapid binding followed by a slower isomerization of the enzyme-inhibitor complex.
-
Dissociation Constant (Kd): The apparent Kd for the rifampicin-RNAP complex is ≤ 3 x 10⁻⁹ M, indicating a very high affinity.[7]
-
Dissociation Rate (koff): The dissociation of the rifamycin-RNAP complex is slow, with reported rate constants in the range of 1.5 x 10⁻⁴ s⁻¹ to 1.7 x 10⁻³ s⁻¹.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the interaction between this compound and DNA-dependent RNA polymerase.
Purification of Bacterial RNA Polymerase
A prerequisite for in vitro studies is the availability of highly pure and active RNA polymerase. The following is a generalized protocol for the purification of E. coli RNA polymerase.[6][9][10][11][12]
Protocol:
-
Expression: Overexpress the subunits of RNA polymerase (α, β, β', and ω) in an appropriate E. coli expression strain using a multicistronic vector system.
-
Cell Lysis: Harvest the cells and resuspend them in a lysis buffer containing protease inhibitors. Lyse the cells using sonication or a French press.
-
Clarification: Centrifuge the lysate at high speed to pellet cellular debris.
-
Affinity Chromatography: Load the supernatant onto a heparin-sepharose column. Elute the bound RNA polymerase using a salt gradient.
-
Ion-Exchange Chromatography: Further purify the RNA polymerase using an anion-exchange column (e.g., Mono Q).
-
Size-Exclusion Chromatography: As a final polishing step, subject the purified enzyme to size-exclusion chromatography to remove any remaining contaminants and aggregates.
-
Purity and Activity Assessment: Analyze the purity of the final preparation by SDS-PAGE and assess its transcriptional activity using an in vitro transcription assay.
In Vitro Transcription Inhibition Assay
This assay is used to quantify the inhibitory effect of this compound on RNA polymerase activity.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing transcription buffer (typically containing Tris-HCl, MgCl₂, KCl, and DTT), a DNA template with a known promoter, and ribonucleotide triphosphates (rNTPs), including one radiolabeled rNTP (e.g., [α-³²P]UTP).
-
Enzyme and Inhibitor Incubation: Add purified RNA polymerase holoenzyme to the reaction mixture. For the experimental samples, add varying concentrations of this compound.
-
Initiation of Transcription: Incubate the reactions at 37°C to allow for the formation of the open promoter complex and the initiation of transcription.
-
Termination of Reaction: Stop the reactions by adding a stop solution containing EDTA and a loading dye.
-
Gel Electrophoresis: Separate the RNA transcripts by size on a denaturing polyacrylamide gel.
-
Visualization and Quantification: Visualize the radiolabeled transcripts by autoradiography. Quantify the band intensities to determine the extent of inhibition at each this compound concentration and calculate the IC50 value.[13][14]
DNase I Footprinting Assay
This technique is employed to precisely map the binding site of this compound on the DNA-RNA polymerase complex.
Protocol:
-
DNA Probe Preparation: Prepare a DNA fragment containing the promoter of interest that is radioactively labeled at one end.
-
Complex Formation: Incubate the end-labeled DNA probe with purified RNA polymerase in the absence and presence of this compound to allow for complex formation.
-
DNase I Digestion: Add a low concentration of DNase I to the reactions to introduce, on average, one single-strand nick per DNA molecule. The protein-DNA complex will protect the DNA from cleavage at the binding site.
-
Reaction Termination and DNA Purification: Stop the DNase I digestion and purify the DNA fragments.
-
Gel Electrophoresis: Separate the DNA fragments on a high-resolution denaturing polyacrylamide sequencing gel.
-
Visualization: Visualize the DNA fragments by autoradiography. The region where the RNA polymerase and this compound are bound will appear as a "footprint," a gap in the ladder of DNA fragments compared to the control lane without the protein.[15][16][17][18]
Visualizations
The following diagrams illustrate the key molecular interactions and experimental workflows described in this guide.
References
- 1. DNase I footprinting [gene.mie-u.ac.jp]
- 2. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for rifamycin resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 8. Dissociation kinetics of complexes between the antibiotic rifamycin and DNA-dependent RNA polymerase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification of bacterial RNA polymerase: tools and protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification of bacterial RNA polymerase: tools and protocols. | Semantic Scholar [semanticscholar.org]
- 11. Purification of bacterial RNA polymerase: tools and protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification of Bacterial RNA Polymerase: Tools and Protocols | Springer Nature Experiments [experiments.springernature.com]
- 13. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro approaches to analysis of transcription termination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. med.upenn.edu [med.upenn.edu]
- 16. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
- 17. DNase I Footprinting - Creative BioMart [creativebiomart.net]
- 18. A 96-well DNase I footprinting screen for drug–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Genetic Architecture of Rifamycin Production: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the genetic underpinnings of rifamycin production, a critical class of antibiotics. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the rifamycin biosynthetic gene cluster, its regulation, and methodologies for its study and manipulation.
Introduction
Rifamycins are potent polyketide antibiotics produced by the actinomycete Amycolatopsis mediterranei. Their clinical significance, particularly in the treatment of tuberculosis, has driven extensive research into their biosynthesis. Understanding the genetic basis of rifamycin production is paramount for strain improvement and the generation of novel, more effective derivatives. This guide details the key genetic components and pathways, offering a comprehensive resource for advancing research in this field.
The Rifamycin Biosynthetic Gene Cluster (BGC)
The production of rifamycin is orchestrated by a large, contiguous cluster of genes, commonly referred to as the rif cluster.[1] This cluster, spanning over 90 kilobases, contains all the necessary genetic information for the biosynthesis of the rifamycin scaffold, its subsequent modifications, and its export.[2] The core components of the rif BGC can be categorized as follows:
-
AHBA Synthesis Genes (rifG-N): These genes are responsible for the synthesis of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), which initiates the polyketide chain assembly.[3]
-
Polyketide Synthase (PKS) Genes (rifA-E): This set of genes encodes the Type I polyketide synthase, a large multi-enzyme complex that catalyzes the sequential condensation of acetate and propionate units to build the polyketide backbone of rifamycin.[1]
-
Post-PKS Modification Genes: A variety of genes within the cluster encode enzymes that perform crucial tailoring steps after the initial polyketide synthesis. These modifications, including oxidations and methylations, are essential for the bioactivity of the final rifamycin molecule.[1]
-
Regulatory and Resistance Genes: The cluster also harbors genes that regulate its own expression and confer resistance to the producing organism, preventing self-toxicity.[1]
Quantitative Impact of Genetic Modifications on Rifamycin Production
Genetic engineering strategies have been successfully employed to enhance rifamycin production and generate novel analogues. The following table summarizes key findings from studies involving the manipulation of regulatory and biosynthetic genes in Amycolatopsis mediterranei.
| Strain/Modification | Gene(s) Modified | Modification Type | Target Compound | Production Change | Reference |
| A. mediterranei DCO36 | rifQ | Deletion | 24-desmethyl rifamycin B | +62% | [4] |
| A. mediterranei DCO36 | rifO | Overexpression | 24-desmethyl rifamycin B | +27.24% | [4] |
| A. mediterranei | vhb-cyp fusion | Expression | Rifamycin B | +220% (compared to parental) | [5] |
| A. mediterranei | vhb | Expression | Rifamycin B | +150% (compared to parental) | [5] |
| Actinomadura sp. TRM71106 | LuxR family regulator | Overexpression | Rifamycin precursor | ~300% (compared to wild-type) | [6] |
| A. mediterranei S699 | rifO | Deletion | Rifamycin B | -70.61% | [4] |
Regulatory Network of Rifamycin Biosynthesis
The expression of the rif gene cluster is tightly controlled by a complex regulatory network. This network involves both pathway-specific regulators encoded within the cluster and global regulators that respond to broader cellular signals.
Key Regulatory Genes
-
rifZ : A LuxR-family transcriptional activator that is considered a pathway-specific positive regulator, directly activating the transcription of multiple operons within the rif cluster.[7]
-
rifQ : Encodes a TetR-family transcriptional repressor that negatively regulates the expression of the rifamycin efflux pump, rifP.[8] Deletion of rifQ leads to increased rifamycin production.[4]
-
rifO : Believed to be involved in the positive regulation of rifamycin biosynthesis through the production of a signaling molecule, B-factor.[4]
-
glnR : A global nitrogen regulator that exerts both direct and indirect positive control over the rif cluster. It directly activates the expression of rifZ and rifK (an AHBA synthesis gene) and is essential for the nitrate-stimulating effect on rifamycin production.[9][10]
Signaling Pathway
The interplay between these regulatory elements forms a sophisticated signaling cascade that fine-tunes rifamycin production in response to developmental and environmental cues.
Caption: Regulatory cascade of rifamycin biosynthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of rifamycin genetics.
Gene Deletion in Amycolatopsis mediterranei using PCR-Targeted Gene Replacement
This protocol is adapted from a modified PCR-targeted Streptomyces gene replacement method.
Materials:
-
Amycolatopsis mediterranei strain
-
E. coli strains for cloning and conjugation
-
Plasmids: pBluescript II KS(+) (or similar), a plasmid containing an apramycin resistance cassette (e.g., pLERE), and a suicide vector for conjugation (e.g., pKGLP2).
-
Primers for amplifying homologous regions and the resistance cassette.
-
Restriction enzymes, T4 DNA ligase, and other standard molecular biology reagents.
-
Media: YMG agar and liquid media for A. mediterranei, LB for E. coli.
-
Antibiotics: apramycin, nalidixic acid.
Procedure:
-
Construct the Gene Replacement Cassette:
-
Amplify ~2.5 kb upstream and downstream homologous regions (HRs) of the target gene from A. mediterranei genomic DNA using PCR.
-
Amplify the apramycin resistance cassette from a suitable plasmid.
-
Clone the upstream HR, apramycin resistance cassette, and downstream HR sequentially into a cloning vector like pBluescript II KS(+).
-
-
Subclone into a Suicide Vector:
-
Excise the entire gene replacement cassette (upstream HR - apramycin resistance - downstream HR) and ligate it into a suicide conjugation vector.
-
-
Conjugation:
-
Transform the final construct into a suitable E. coli conjugation donor strain (e.g., ET12567/pUZ8002).
-
Grow the A. mediterranei recipient strain and the E. coli donor strain to the appropriate growth phase.
-
Mix the donor and recipient cells and plate them on a suitable medium for conjugation (e.g., MS agar).
-
After incubation, overlay the plates with soft nutrient agar containing nalidixic acid (to counter-select E. coli) and apramycin (to select for A. mediterranei exconjugants).
-
-
Screening and Verification:
-
Pick apramycin-resistant colonies and streak them onto fresh selective plates.
-
Verify the double-crossover homologous recombination event by PCR using primers flanking the target gene region and by Southern blot analysis.
-
Quantification of Rifamycin Production by HPLC
Materials:
-
Fermentation broth samples.
-
Rifamycin B standard.
-
Methanol, acetonitrile, potassium dihydrogen phosphate, citric acid (HPLC grade).
-
HPLC system with a C18 column and UV detector.
Procedure:
-
Sample Preparation:
-
Centrifuge the fermentation broth to separate the mycelium.
-
Extract the supernatant and/or mycelium with a suitable organic solvent (e.g., ethyl acetate or methanol).
-
Evaporate the solvent and redissolve the residue in the mobile phase.
-
Filter the sample through a 0.22 µm filter before injection.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol, acetonitrile, 0.075 M potassium dihydrogen phosphate, and 1.0 M citric acid (e.g., in a ratio of 33:33:31:4).
-
Flow Rate: 1.0 ml/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10-20 µl.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of the rifamycin B standard.
-
Calculate the concentration of rifamycin B in the samples by comparing their peak areas to the standard curve.
-
Metabolic Profiling of Rifamycin and Precursors by LC-MS
Materials:
-
Fermentation broth samples.
-
Methanol, acetonitrile, water (LC-MS grade).
-
LC-MS system (e.g., coupled to a triple quadrupole or high-resolution mass spectrometer).
Procedure:
-
Metabolite Extraction:
-
Quench the metabolism of the mycelium rapidly, for example, by using cold methanol.
-
Extract intracellular metabolites from the mycelium using a cold solvent mixture (e.g., methanol/acetonitrile/water).
-
Extract extracellular metabolites from the fermentation supernatant.
-
Centrifuge to remove cell debris and collect the supernatant.
-
-
LC-MS Analysis:
-
Chromatography: Use a suitable column for separating polar and non-polar metabolites (e.g., a HILIC column for polar compounds or a C18 column for a broader range).
-
Mass Spectrometry: Operate the mass spectrometer in a suitable mode for detecting and quantifying the target metabolites (e.g., selected reaction monitoring (SRM) for targeted analysis or full scan for untargeted profiling).
-
-
Data Analysis:
-
Process the raw LC-MS data using appropriate software to identify and quantify peaks corresponding to rifamycin, its intermediates, and precursors.
-
Compare the metabolic profiles of different strains or fermentation conditions to identify key metabolic changes.
-
Logical Workflow for Strain Improvement
The following diagram illustrates a logical workflow for the genetic engineering of A. mediterranei to improve rifamycin production.
Caption: Workflow for genetic manipulation and analysis.
Conclusion
The genetic basis of rifamycin production is a complex and fascinating area of research. A thorough understanding of the rif biosynthetic gene cluster and its intricate regulatory network is essential for the rational design of strain improvement strategies. The methodologies outlined in this guide provide a robust framework for researchers to explore and manipulate the genetic blueprint of rifamycin production, paving the way for the development of novel and more potent antibiotics.
References
- 1. Biosynthesis of the ansamycin antibiotic rifamycin: deductions from the molecular analysis of the rif biosynthetic gene cluster of Amycolatopsis mediterranei S699 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rifamycin Biosynthesis [faculty.washington.edu]
- 3. researchgate.net [researchgate.net]
- 4. Genomic modifications for enhanced antibiotic production in rifamycin derivative-producing Amycolatopsis mediterranei S699 strains: focusing on rifQ and rifO genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving rifamycin production in Amycolatopsis mediterranei by expressing a Vitreoscilla hemoglobin (vhb) gene fused to a cytochrome P450 monooxygenase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis [mdpi.com]
- 8. A feedback regulatory model for RifQ-mediated repression of rifamycin export in Amycolatopsis mediterranei - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GlnR Dominates Rifamycin Biosynthesis by Activating the rif Cluster Genes Transcription Both Directly and Indirectly in Amycolatopsis mediterranei - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic analysis and characterization of Rifamycin Sodium
An In-depth Technical Guide to the Spectroscopic Analysis and Characterization of Rifamycin Sodium
Introduction
This compound, the sodium salt of Rifamycin SV, is a macrocyclic antibiotic belonging to the ansamycin class.[1] Produced by the bacterium Amycolatopsis mediterranei, it is a potent inhibitor of bacterial DNA-dependent RNA polymerase, granting it significant activity against a variety of bacteria, particularly mycobacteria.[1] Its complex structure, featuring a naphthoquinone chromophore spanned by an aliphatic ansa chain, gives rise to a unique spectroscopic fingerprint.
Accurate and thorough analytical characterization is paramount in the development, manufacturing, and quality control of this compound as an active pharmaceutical ingredient (API). Spectroscopic techniques are central to this process, providing definitive structural confirmation, quantitative analysis, and impurity profiling. This guide provides an in-depth overview of the core spectroscopic methods used to characterize this compound, intended for researchers, analytical scientists, and drug development professionals.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for the analysis of this compound, primarily used for quantitative analysis (assays) and identification. The electronic transitions within the conjugated naphthoquinone chromophore are responsible for its characteristic absorption in the visible region of the electromagnetic spectrum.[2]
Experimental Protocol: UV-Vis Analysis
-
Instrumentation: A calibrated double-beam UV-Visible spectrophotometer with 1 cm matched quartz cells is required.
-
Solvent Selection: Methanol is a commonly used solvent for UV analysis of rifamycins. Other potential solvents include phosphate buffers, depending on the analytical goal.[3][4]
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in a 100 mL volumetric flask with the selected solvent (e.g., methanol) to create a stock solution of 100 µg/mL.
-
Perform a serial dilution to obtain a working standard solution with a final concentration of approximately 10 µg/mL.[3]
-
-
Sample Solution Preparation:
-
Prepare the sample solution using the same procedure as the standard solution to achieve a similar target concentration.
-
-
Spectral Acquisition:
-
Scan the working standard solution from 200 to 800 nm to determine the wavelength of maximum absorbance (λmax).[3]
-
Measure the absorbance of both the standard and sample solutions at the determined λmax, using the solvent as a blank.
-
-
Quantification: The concentration of this compound in the sample can be calculated using the Beer-Lambert law by comparing its absorbance to that of the reference standard.
Spectroscopic Data
The absorption maxima for rifamycins are highly dependent on the specific derivative and the solvent used. The core chromophore generally leads to strong absorption in the 300-500 nm range.
| Compound | Solvent/pH | λmax (nm) |
| Rifampicin | Methanol | 337 |
| Rifaximin | 0.1N HCl (pH 1.2) | 439 |
| Rifaximin | Phosphate Buffer (pH 6.8) | 440 |
| Rifaximin | Phosphate Buffer (pH 7.4) | 433 |
| Data for structurally similar rifamycin derivatives are presented to indicate the expected absorption regions for this compound.[2][3][5] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an essential tool for the identification of this compound. It provides detailed information about the functional groups present in the molecule, serving as a unique molecular fingerprint.
Experimental Protocol: FT-IR Analysis
-
Instrumentation: A Fourier-Transform Infrared spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (ATR):
-
Ensure the ATR crystal (e.g., diamond) is clean by taking a background spectrum of the empty accessory.
-
Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
Apply consistent pressure using the built-in press to ensure good contact between the sample and the crystal.
-
-
Spectral Acquisition:
-
Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Perform an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is compared against a reference spectrum for identification.
-
Spectroscopic Data
The FT-IR spectrum of this compound is complex, but key functional groups from the ansa chain and naphthoquinone core can be assigned. The data below, based on the closely related Rifampicin, highlights the expected vibrational bands.
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~3470 | N-H Stretch | Amide |
| ~2900 | C-H Stretch | Aliphatic CH, CH₂, CH₃ |
| ~1730 | C=O Stretch | Acetate Ester |
| ~1630 | C=O Stretch | Amide, Ketone |
| ~1480 | C=C Stretch | Aromatic Ring |
| ~1060 | C-O Stretch | Ether, Alcohol |
| Assignments are based on data from structurally similar compounds like Rifampicin.[6][7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H and ¹³C) provides the most detailed structural information, enabling the unambiguous assignment of the atomic framework of this compound. It is a critical tool for structural elucidation and confirmation.
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Methanol, CD₃OD, or Deuterated Chloroform, CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing may be required.
-
-
Spectral Acquisition:
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum (typically requiring a longer acquisition time).
-
For complete assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.[8][9]
-
-
Data Processing:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H signals and assign both ¹H and ¹³C chemical shifts by analyzing the 1D and 2D spectra.
-
Spectroscopic Data
The NMR spectra of rifamycins are complex due to the large number of protons and carbons in overlapping regions and the potential for multiple conformations in solution.[10] The table below provides representative chemical shift ranges for key structural motifs found in rifamycins.
| Nucleus | Structural Motif | Approximate Chemical Shift (ppm) |
| ¹H | Aromatic Protons | 6.0 - 8.0 |
| ¹H | Olefinic Protons (Ansa Chain) | 5.0 - 7.0 |
| ¹H | Protons on Oxygenated Carbons | 3.0 - 5.0 |
| ¹H | Acetyl Methyl (OCOCH₃) | ~2.0 |
| ¹H | Aliphatic Methyls (C-CH₃) | 0.5 - 2.5 |
| ¹³C | Carbonyls (C=O) | 170 - 210 |
| ¹³C | Aromatic/Olefinic Carbons | 100 - 160 |
| ¹³C | Oxygenated Carbons (C-O) | 60 - 90 |
| ¹³C | Aliphatic Carbons | 10 - 40 |
| Chemical shifts are highly dependent on solvent and specific molecular conformation. Data is generalized from studies on various rifamycin derivatives.[10][11] |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. Electrospray Ionization (ESI) is a common technique for analyzing such molecules.
Experimental Protocol: Mass Spectrometry Analysis
-
Instrumentation: A mass spectrometer equipped with an ESI source, often coupled with a liquid chromatography system (LC-MS).
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water, often with a small amount of formic acid or ammonium acetate to promote ionization.
-
-
Infusion/Injection:
-
The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or injected through an HPLC system for separation prior to analysis.
-
-
Spectral Acquisition:
-
Acquire data in positive ion mode to observe the sodiated molecule [M+Na]⁺ or the protonated molecule [M-Na+2H]⁺.
-
Perform a full scan analysis to determine the parent ion's mass-to-charge ratio (m/z).
-
To obtain structural information, perform tandem MS (MS/MS) experiments. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.[12]
-
Spectroscopic Data
The mass spectrum provides the exact molecular weight and fragmentation patterns that help confirm the structure.
| Parameter | Value | Note |
| Molecular Formula | C₃₇H₄₆NNaO₁₂ | [13] |
| Molecular Weight | 719.75 g/mol | [13] |
| Monoisotopic Mass | 719.2918 Da | [14] |
| Observed Ion (ESI+) | m/z 720 | Monoisotopic [M+H]⁺ (as sodiated species) |
| Data derived from analysis of sodiated rifamycin.[15] |
Key Fragmentation Pathways: Collision-induced dissociation of the sodiated rifamycin precursor ion (m/z 720) leads to extensive fragmentation. Notable fragments include those corresponding to the naphthoquinone core and the ansa chain, providing valuable structural confirmation.[15] For example, a key fragmentation involves the cleavage of the ansa chain to produce a "Naph+Na" fragment and a "C₁" fragment.[15]
Workflow and Data Integration
The characterization of this compound is not reliant on a single technique but on the integration of data from all spectroscopic methods. A logical workflow ensures a comprehensive analysis, from initial identification to detailed structural confirmation.
Caption: A typical workflow for the comprehensive spectroscopic characterization of this compound.
References
- 1. Rifamycin | C37H47NO12 | CID 6324616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. ajpamc.com [ajpamc.com]
- 4. researchgate.net [researchgate.net]
- 5. jddtonline.info [jddtonline.info]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. research.ulusofona.pt [research.ulusofona.pt]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. This compound (Rifamycin SV Sodium) | LGC Standards [lgcstandards.com]
- 15. Extensive Fragmentation, Atom Transfer, H loss and Cross‐linking Induced by Single Collisions between Carbon Ions and Protonated Antibiotics in the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
The Origin and Natural Source of Rifamycin Antibiotics: A Technical Guide
Introduction
Rifamycins are a class of potent antibiotics belonging to the ansamycin family, characterized by a naphthoquinone chromophore spanned by an aliphatic ansa chain. They are renowned for their efficacy against mycobacteria, making them cornerstone drugs in the treatment of tuberculosis and leprosy. This technical guide provides an in-depth exploration of the origin, natural sources, and biosynthesis of Rifamycin antibiotics, tailored for researchers, scientists, and professionals in drug development.
Discovery and Natural Source
The journey of Rifamycin began in 1957 with the isolation of a new actinomycete from a soil sample collected in a pine forest near St. Raphael in Southern France.[1][2] The discovery was made by scientists Piero Sensi and Pinhas Margalith at the Lepetit Pharmaceuticals research laboratory in Milan, Italy.[2] The producing microorganism was initially named Streptomyces mediterranei.[2]
Over the years, the classification of this organism has been revised. In 1969, it was reclassified as Nocardia mediterranei.[2] Later, in 1986, based on detailed analysis of its cell wall composition which lacks mycolic acid, it was assigned to a new genus as Amycolatopsis mediterranei.[1][2] More recent phylogenetic analysis based on 16S rRNA sequences has led to the name Amycolatopsis rifamycinica.[2] For the purposes of this guide, and reflecting the bulk of the scientific literature, the primary natural source of Rifamycins is referred to as Amycolatopsis mediterranei.
While A. mediterranei remains the principal and commercially utilized source, research has identified other potential natural producers of Rifamycins. These include marine actinobacteria of the genus Salinispora and certain rare actinomycetes isolated from extreme environments like the Taklamakan Desert.
Biosynthesis of Rifamycin B
Rifamycins are synthesized via a Type I polyketide synthase (PKS) pathway. The biosynthesis of the archetypal Rifamycin B is a complex process involving a dedicated gene cluster (rif) and a series of enzymatic modifications.
The key stages are:
-
Starter Unit Formation : The biosynthesis is initiated by a unique starter molecule, 3-amino-5-hydroxybenzoic acid (AHBA).[3][4] AHBA is synthesized through a branch of the shikimate pathway, known as the aminoshikimate pathway.[3][5]
-
Polyketide Chain Assembly : The core structure is assembled by a modular Type I PKS. This multienzyme complex catalyzes the sequential condensation of two acetate (from malonyl-CoA) and eight propionate (from methylmalonyl-CoA) units to the AHBA starter.[2][3] This elongation process results in the formation of the first macrocyclic intermediate, proansamycin X.[3][6]
-
Post-PKS Modifications : Following the release from the PKS, proansamycin X undergoes a series of tailoring reactions, including hydroxylations, dehydrogenation, and ether linkages, catalyzed by enzymes encoded in the rif gene cluster.[6] These modifications lead to the formation of various intermediates, such as rifamycin W and rifamycin SV, ultimately yielding rifamycin B.[6]
Quantitative Data: Rifamycin B Production
The production yield of Rifamycin B is highly dependent on the strain of Amycolatopsis mediterranei and the composition of the fermentation medium. The following table summarizes yields obtained under various reported laboratory conditions.
| Strain | Key Medium Components | Fermentation Mode | Max. Rifamycin B Yield (g/L) | Reference |
| A. mediterranei | Glucose, Soybean Meal, Corn Steep Liquor | Batch | 0.4 | [7] |
| A. mediterranei | Glucose, Yeast Extract, (NH₄)₂SO₄ | Batch | 1.15 | [8] |
| A. mediterranei | Glucose, Yeast Extract, KNO₃ | Batch | 2.92 | [8] |
| A. mediterranei ATCC 21789 | Glucose, Soytone, KNO₃ | Fed-Batch | 5.3 | [9] |
| A. mediterranei S699 | Glucose, (NH₄)₂SO₄, Corn Steep Liquor | Batch | 5.12 | [10] |
| A. mediterranei NCH (variant) | Glucose, Soytone, KNO₃ | Fed-Batch | 17.17 | [9] |
| A. mediterranei XC 9-25 | Glucose, Ammonia | Fed-Batch | 19.11 | [11] |
| N. mediterranei MTCC 14 | Galactose, Ribose, Glucose | Solid-State | 9.87 ( g/kgds ) | [12] |
Experimental Protocols
Protocol 1: Fermentation of Amycolatopsis mediterranei for Rifamycin B Production
This protocol is a composite of methodologies reported for high-yield Rifamycin B production in submerged fermentation.
1. Inoculum Preparation (Seed Culture):
-
Seed Medium Composition (per liter):
-
Glucose: 20.0 g
-
Yeast Extract: 5.0 g
-
Tryptone: 2.5 g
-
Malt Extract: 5.0 g
-
Distilled Water: 1000 mL
-
Adjust pH to 7.0 before sterilization.[13]
-
-
Procedure:
-
Prepare the seed medium and sterilize by autoclaving.
-
Inoculate with a stock culture (e.g., glycerol stock or agar slant) of A. mediterranei.
-
Incubate at 28°C for 2-3 days in a shaking incubator at 200-250 rpm.[14]
-
2. Production Fermentation:
-
Production Medium Composition (F2m2, per liter):
-
Glucose: 120.0 g
-
Soytone: 35.0 g
-
KNO₃: 12.0 g
-
KH₂PO₄: 1.0 g
-
CaCO₃: 8.5 g
-
MgSO₄·7H₂O: 0.8 g
-
Sodium Diethyl Barbiturate: 1.0 g
-
Distilled Water: 1000 mL
-
Adjust pH to 7.1 before sterilization.[9]
-
-
Procedure:
-
Prepare and sterilize the production medium in a suitable bioreactor.
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Maintain fermentation parameters for 8-10 days:
-
Protocol 2: Extraction and Purification of Rifamycin B
This protocol outlines a multi-stage process for isolating Rifamycin B from the fermentation broth.
1. Initial Separation:
- At the end of the fermentation, adjust the pH of the broth to 7.5-8.5.[7]
- Filter the broth to remove the mycelial biomass. A filter aid like diatomite can be used to improve filtration efficiency.[7]
2. Solvent Extraction:
- Acidify the clarified filtrate to a pH of 3.5-4.0 with an acid (e.g., 1M HCl).[15]
- Extract the acidified filtrate with an equal volume of a water-immiscible organic solvent. Butyl acetate or chloroform are effective choices.[15][16] Repeat the extraction to maximize recovery.
- Pool the organic phases containing the crude Rifamycin B.
3. Reverse Extraction (Back Extraction):
- Extract the loaded organic solvent with an alkaline buffer solution (e.g., phosphate buffer) at a pH of 7.0-7.5.[7][16] Rifamycin B, being acidic, will move into the aqueous phase.
- This step helps to separate Rifamycin B from other less acidic or neutral compounds.
4. Crystallization:
- Acidify the aqueous buffer solution from the previous step to precipitate the Rifamycin B.
- Collect the precipitate by filtration.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol-water) to obtain high-purity Rifamycin B.[17]
Visualizations
References
- 1. Looking Back to Amycolatopsis: History of the Antibiotic Discovery and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rifamycin - Wikipedia [en.wikipedia.org]
- 3. Rifamycin Biosynthesis [faculty.washington.edu]
- 4. chimia.ch [chimia.ch]
- 5. Aminoshikimate pathway - Wikipedia [en.wikipedia.org]
- 6. Deciphering the late steps of rifamycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3150046A - Antibiotic rifamycin b and method of production - Google Patents [patents.google.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Improved Rifamycin B Production by Nocardia mediterranei MTCC 14 under Solid-State Fermentation through Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 14. usb.ac.ir [usb.ac.ir]
- 15. [Extraction of rifamycin B from native and aqueous solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. US4431735A - Biological process for the preparation of rifamycin derivatives - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Rifamycin Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifamycin Sodium, a member of the ansamycin class of antibiotics, exerts its antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase.[1] This specific mechanism of action prevents the transcription of DNA into messenger RNA (mRNA), thereby halting protein synthesis and ultimately leading to bacterial cell death.[1] Accurate in vitro susceptibility testing is crucial for determining the efficacy of this compound against various bacterial isolates and for guiding appropriate clinical use.
These application notes provide detailed protocols for determining the in vitro antibacterial susceptibility of this compound using standardized methods such as broth microdilution, agar dilution, and disk diffusion. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for the closely related compound, rifampin, due to the limited availability of specific guidelines for this compound. Researchers should validate these methods for their specific laboratory conditions and bacterial strains.
Mechanism of Action of this compound
This compound targets and inhibits the β-subunit of bacterial DNA-dependent RNA polymerase, a crucial enzyme in the process of transcription. This binding action sterically blocks the elongation of the mRNA chain, effectively preventing the synthesis of essential proteins required for bacterial survival and replication.[1]
Caption: Mechanism of action of this compound.
Experimental Protocols
Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation.[2]
Experimental Workflow:
Caption: Broth microdilution workflow.
Protocol:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO or water, at a concentration of 1280 µg/mL.[3]
-
Further dilutions should be made in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Preparation of Bacterial Inoculum:
-
From a pure, overnight culture on a non-selective agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]
-
-
Microtiter Plate Preparation and Inoculation:
-
Perform serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate to achieve a final concentration range (e.g., 64 to 0.06 µg/mL).
-
Inoculate each well with the standardized bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.[4]
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of this compound that shows no visible bacterial growth (turbidity).
-
Agar Dilution Method
The agar dilution method is another quantitative technique for determining the MIC. It involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.
Protocol:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of two-fold dilutions of this compound from a stock solution.
-
Add each dilution to molten Mueller-Hinton Agar (MHA) at 45-50°C to achieve the desired final concentrations.
-
Pour the agar into sterile Petri dishes and allow them to solidify.[5]
-
Include a drug-free control plate.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
-
Inoculation:
-
Using a multipoint inoculator, spot a standardized inoculum of approximately 1-2 x 10⁴ CFU onto the surface of each agar plate.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of this compound that completely inhibits bacterial growth, disregarding a single colony or a faint haze.
-
Disk Diffusion Method (Kirby-Bauer)
The disk diffusion method is a qualitative or semi-quantitative test that determines the susceptibility of a bacterial isolate to an antimicrobial agent.
Experimental Workflow:
Caption: Disk diffusion workflow.
Protocol:
-
Preparation of Inoculum and Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate.[6]
-
-
Application of Disks:
-
Aseptically apply a this compound disk (e.g., 5 µg) to the surface of the inoculated agar plate.[3]
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-18 hours.[6]
-
-
Reading and Interpreting Results:
-
Measure the diameter of the zone of inhibition in millimeters.
-
Data Presentation
Quality Control Strains
Regular testing of quality control (QC) strains is essential to ensure the accuracy and reproducibility of susceptibility testing results. The following are commonly used QC strains. Expected MIC and zone diameter ranges for this compound are not officially defined by CLSI or EUCAST; therefore, laboratories should establish their own internal QC ranges. The ranges provided for rifampin can be used as a starting point for validation.
| Quality Control Strain | ATCC Number | Expected MIC Range (µg/mL) for Rifampin | Expected Zone Diameter Range (mm) for Rifampin (5 µg disk) |
| Staphylococcus aureus | 29213 | 0.004 - 0.015 | 26 - 34 |
| Escherichia coli | 25922 | 4 - 16 | 17 - 25 |
| Pseudomonas aeruginosa | 27853 | 16 - 64 | 10 - 16 |
| Enterococcus faecalis | 29212 | 4 - 16 | 12 - 20 |
| Haemophilus influenzae | 49247 | 0.5 - 2 | 20 - 28 |
Note: These ranges are for rifampin and are provided for guidance. Each laboratory should establish its own acceptable ranges for this compound.
Interpretive Criteria for this compound
As of the latest updates, specific interpretive breakpoints for this compound are not established by CLSI or EUCAST. The following table provides tentative breakpoints for rifampin against Staphylococcus spp. with a 2 µg disk, which may serve as a reference point.[1]
| Method | Disk Potency | Resistant | Intermediate | Susceptible |
| Disk Diffusion (mm) | 2 µg | ≤ 13 | 14 - 21 | ≥ 22 |
| MIC (µg/mL) | - | ≥ 2 | 0.25 - 1 | ≤ 0.125 |
Conclusion
The protocols outlined in these application notes provide a framework for the in vitro antibacterial susceptibility testing of this compound. Adherence to standardized methodologies, proper quality control, and careful interpretation of results are paramount for obtaining reliable data. Given the absence of specific CLSI and EUCAST guidelines for this compound, it is imperative that researchers and drug development professionals validate these adapted protocols within their own laboratories to ensure accuracy and reproducibility. This will contribute to a better understanding of the antibacterial spectrum of this compound and its potential clinical applications.
References
- 1. Tentative inhibition zone criteria (Bauer-Kirby agar disk diffusion method) for rifampin against staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. apec.org [apec.org]
- 6. atlas-medical.com [atlas-medical.com]
Application Note: Determination of Rifamycin Sodium Cytotoxicity using Cell-Based Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Rifamycin Sodium, a member of the rifamycin class of antibiotics, is a potent bactericidal agent primarily used in the treatment of mycobacterial infections such as tuberculosis.[1][2][3][4] Its mechanism of action involves the inhibition of DNA-dependent RNA polymerase in bacterial cells, which halts the transcription process and leads to bacterial cell death.[1][5][6] While highly effective against susceptible bacteria, it is crucial during drug development and for therapeutic applications to understand its potential cytotoxic effects on mammalian cells. This application note provides detailed protocols for assessing the cytotoxicity of this compound using three common colorimetric cell-based assays: MTT, Neutral Red Uptake, and LDH assays. These assays measure different cellular parameters—metabolic activity, lysosomal integrity, and membrane integrity, respectively—to provide a comprehensive cytotoxicity profile.
Principles of Cytotoxicity Assays
A multi-parametric approach is recommended to obtain a complete understanding of a compound's cytotoxic effects.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is a measure of cell viability based on mitochondrial metabolic activity.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan precipitate.[7][8][9] The amount of formazan produced, which is dissolved and quantified by spectrophotometry, is directly proportional to the number of metabolically active cells.[8][9]
-
Neutral Red Uptake (NRU) Assay: This assay assesses cell viability by evaluating the integrity of the cell's lysosomes.[10][11] Viable cells incorporate and bind the supravital dye Neutral Red within their lysosomes.[11][12] Toxic substances can impair the cell membrane and lysosomal membranes, leading to a decreased uptake and retention of the dye.[10][12] The amount of dye extracted from the cells is quantified spectrophotometrically and correlates with the number of viable cells.[10][11]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[13][14] LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[13][15] The released LDH catalyzes a reaction that results in a colored formazan product, which is measured to determine the extent of cell lysis.[15][16]
Data Presentation
The cytotoxic effect of a compound is typically expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability compared to an untreated control. The following table provides example cytotoxicity data for Rifampicin (a closely related Rifamycin) on various cell lines after 72 hours of exposure, as determined by a cell viability assay.
| Cell Line | Cell Type | IC50 (µg/mL) |
| HaCaT | Immortalized Human Keratinocytes | > 200 |
| KC | Primary Human Keratinocytes | > 200 |
| FH | Primary Human Fibroblasts | > 200 |
| 3T3 | Mouse Fibroblasts | < 200 (at 48h & 72h) |
| (Data adapted from studies on Rifampicin cytotoxicity. Note that at concentrations of 200 µg/mL, viability was below 70% in KC, FH, HaCaT, and 3T3 cells within 48-72 hours)[6] |
Visualization of Workflows and Pathways
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | C37H46NNaO12 | CID 23702994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. How antibiotics kill bacteria: from targets to networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and Ex Vivo Evaluation of Rifampicin Cytotoxicity in Human Skin Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. qualitybiological.com [qualitybiological.com]
- 11. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 14. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Application Notes: Rifamycin Sodium in the Treatment of Non-Tuberculous Mycobacteria (NTM) Infections
Introduction
Non-tuberculous mycobacteria (NTM) are a diverse group of environmental opportunistic pathogens responsible for a growing number of chronic and debilitating infections worldwide, particularly pulmonary disease.[1] The treatment of NTM infections is challenging due to the intrinsic resistance of many species to a wide range of antibiotics.[1][2] Rifamycins, a class of antibiotics that includes rifampicin (a common form of Rifamycin Sodium), rifabutin, and rifapentine, are a cornerstone of therapy for many mycobacterial infections, including tuberculosis.[3] Their application in NTM disease is nuanced, with efficacy varying significantly depending on the NTM species, drug resistance profiles, and potential for drug-drug interactions.[3][4][5] These notes provide a comprehensive overview for researchers and drug development professionals on the use of rifamycins against NTM.
Mechanism of Action
Rifamycins exert their bactericidal effect by specifically targeting and inhibiting the bacterial DNA-dependent RNA polymerase (RNAP).[6][7]
-
Binding Target: The drug binds to the β-subunit of the bacterial RNAP, a crucial enzyme for the transcription of DNA into messenger RNA (mRNA).[6][8]
-
Inhibition of Transcription: This binding sterically obstructs the path of the elongating RNA molecule, preventing the initiation and elongation of the mRNA chain.[6][7]
-
Protein Synthesis Arrest: The halt in mRNA synthesis leads to a downstream interruption of essential protein production, ultimately causing bacterial cell death.[6]
-
Selective Toxicity: Rifamycins exhibit high specificity for prokaryotic RNAP, minimizing their effect on eukaryotic (human) RNA polymerase, which contributes to their therapeutic index.[6]
Spectrum of Activity and In Vitro Data
The in vitro activity of rifamycins varies significantly across different NTM species. Among the derivatives, rifabutin has consistently demonstrated the lowest Minimum Inhibitory Concentrations (MICs) against a broad range of NTM, including macrolide and aminoglycoside-resistant strains.[9][10][11]
Table 1: Comparative In Vitro Activity (MIC) of Rifamycins against Key NTM Species
| NTM Species | Rifamycin Derivative | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |
|---|---|---|---|---|
| Mycobacterium avium complex (MAC) | Rifampin | 8 | 16 | [9] |
| Rifabutin | 1 | 2 | [9] | |
| Rifapentine | 0.5 | 2 | [9] | |
| M. kansasii | Rifampin | 0.25 | 0.5 | [9] |
| Rifabutin | ≤0.06 | 0.12 | [9] | |
| Rifapentine | ≤0.06 | 0.12 | [9] | |
| M. abscessus | Rifampin | 16 | >32 | [9] |
| Rifabutin | 4 | 16 | [9] |
| | Rifapentine | 16 | >32 |[9] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Mechanisms of Resistance in NTM
NTM can exhibit both intrinsic and acquired resistance to rifamycins. Understanding these mechanisms is critical for effective treatment and the development of new therapeutic strategies.
-
Intrinsic Resistance (M. abscessus): Mycobacterium abscessus is intrinsically resistant to rifamycins due to an ADP-ribosyltransferase enzyme (ArrMab).[8][12] This enzyme chemically modifies the rifamycin molecule, rendering it unable to bind to its RNAP target.[8]
-
Acquired Resistance: Acquired resistance typically arises from mutations in the rpoB gene, which encodes the β-subunit of RNAP.[12] These mutations alter the drug-binding site, reducing the affinity of rifamycins for their target.[12][13]
-
Efflux Pumps: Like many bacteria, NTM possess efflux pumps that can actively transport antibiotics, including rifamycins, out of the cell, thereby reducing the intracellular drug concentration.[12]
Clinical Application and Treatment Guidelines
Rifamycins are a key component of the multi-drug regimens recommended for several NTM pulmonary diseases.[14] Treatment decisions should be individualized based on the NTM species, drug susceptibility results, and patient-specific factors.[15][16]
-
Mycobacterium avium complex (MAC): For macrolide-susceptible MAC, a standard three-drug regimen includes a macrolide (azithromycin or clarithromycin), ethambutol, and a rifamycin (rifampin or rifabutin).[17][18] However, the role of rifampin is debated, as it is a potent inducer of CYP3A4 enzymes, which can lower the concentration of the crucial macrolide, and it may have limited independent activity against MAC.[19][20]
-
Mycobacterium kansasii: This species is generally susceptible to rifamycins. The recommended treatment is a rifampicin-based regimen, typically including rifampicin, ethambutol, and isoniazid or a macrolide.[16][21][22] Treatment success with a rifamycin-based regimen is usually excellent.[21]
-
Mycobacterium abscessus: Due to high levels of intrinsic resistance, rifamycins are generally not effective and are not recommended in standard treatment regimens for M. abscessus infections.[1][3]
Table 2: Recommended Rifamycin Dosages in NTM Treatment Regimens
| NTM Species | Recommended Rifamycin | Typical Adult Dosage | Reference |
|---|---|---|---|
| M. avium complex (MAC) | Rifampin | 10 mg/kg/day (max 600 mg) | [15] |
| Rifabutin | 150-300 mg/day | [15] |
| M. kansasii | Rifampin | 10 mg/kg/day (max 600 mg) |[17][22] |
Challenges and Future Directions The clinical utility of rifamycins against NTM is limited by several factors, including the intrinsic resistance of species like M. abscessus, the potential for acquired resistance, and significant drug-drug interactions mediated by CYP450 enzyme induction.[3][23] These interactions are particularly problematic for patients with comorbidities like cystic fibrosis or HIV who require multiple medications.[23]
To address these challenges, research is focused on developing next-generation rifamycins with enhanced potency against resistant NTM, reduced capacity for drug interactions, and improved pharmacological properties.[3][24] These novel compounds, some of which are engineered to block enzymatic inactivation, have shown superior efficacy in preclinical models and represent a promising future for NTM therapy.[3][23][24]
Protocols: Methodologies for Evaluating Rifamycin Activity Against NTM
Protocol 1: In Vitro Antimicrobial Susceptibility Testing (AST)
The broth microdilution method is the Clinical and Laboratory Standards Institute (CLSI) recommended standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against NTM species.[25]
References
- 1. researchgate.net [researchgate.net]
- 2. Treatment for non-tuberculous mycobacteria: challenges and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Next-generation rifamycins for the treatment of mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Drug Monitoring in Non-Tuberculosis Mycobacteria Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug–drug interactions in the management of non-tuberculous mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. youtube.com [youtube.com]
- 8. C25-modified rifamycin derivatives with improved activity against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Activity of Rifamycin Derivatives against Nontuberculous Mycobacteria, Including Macrolide- and Amikacin-Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Activity of Rifamycin Derivatives against Nontuberculous Mycobacteria, including Macrolide-/Amikacin-Resistant Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.skku.edu [pure.skku.edu]
- 12. mdpi.com [mdpi.com]
- 13. Rifamycin resistance in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rifampicin in Nontuberculous Mycobacterial Infections: Acute Kidney Injury with Hemoglobin Casts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Treat Nontuberculous Mycobacterial (NTM) Lung Disease | NTMFacts [ntmfacts.com]
- 16. Treatment of Nontuberculous Mycobacterial Pulmonary Disease: An Official ATS/ERS/ESCMID/IDSA Clinical Practice Guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. droracle.ai [droracle.ai]
- 19. The role of rifampicin within the treatment of Mycobacterium avium pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rifampicin has no role in treatment of Mycobacterium avium complex pulmonary disease and bactericidal sterilising drugs are needed: a viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Treatment of Nontuberculous Mycobacterial Pulmonary Disease: An Official ATS/ERS/ESCMID/IDSA Clinical Practice Guideline [idsociety.org]
- 22. Nontuberculous Mycobacterial (NTM) Diseases Treatment & Management: Approach Considerations, Pharmacologic Therapy, Surgical Care [emedicine.medscape.com]
- 23. news-medical.net [news-medical.net]
- 24. Next-generation rifamycins for the treatment of mycobacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Antimicrobial Susceptibility Testing, Drug Resistance Mechanisms, and Therapy of Infections with Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Pharmacokinetic Studies of Rifamycin Sodium in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifamycin Sodium, a member of the ansamycin class of antibiotics, is a crucial therapeutic agent, particularly against mycobacterial infections. Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is fundamental for optimizing dosing regimens and ensuring therapeutic efficacy. This document provides detailed application notes and protocols for conducting in vivo pharmacokinetic (PK) studies of this compound in murine models, a common preclinical step in drug development. These guidelines are intended to assist researchers in designing and executing robust studies to evaluate the systemic exposure of this compound.
Data Presentation: Pharmacokinetic Parameters of Rifamycins in Mice
Due to the limited availability of comprehensive public data specifically for this compound in mice, the following table presents representative pharmacokinetic parameters for Rifampin, a closely related and widely studied rifamycin, to serve as a reference. Researchers should generate specific data for this compound through their own studies.
| Compound | Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg*h/mL) | Half-life (h) | Reference |
| Rifampin | Oral | 10 | ~10-15 | 2-24 | 127.6 | ~12 | [1][2] |
| Rifapentine | Oral | 10 | - | - | 376.6 | - | [2] |
Note: The Cmax and Tmax for Rifampin are estimated ranges from graphical data, and the half-life is the terminal elimination half-life. AUC for Rifapentine is also provided for comparison. It is critical to establish these parameters for this compound through dedicated studies.
Experimental Protocols
The following are detailed protocols for the key stages of an in vivo pharmacokinetic study of this compound in mice.
Animal Handling and Drug Administration
1.1. Animals:
-
Species: Swiss-Webster mice (or other appropriate strain)
-
Weight: 18-25 g
-
Acclimation: Acclimate animals for at least 3-5 days before the experiment with free access to food and water.
-
Housing: House animals in a controlled environment (22±2°C, 12-hour light/dark cycle).
1.2. Drug Preparation:
-
Prepare this compound solution in a suitable vehicle (e.g., sterile water, saline, or a solution containing a solubilizing agent if necessary). The formulation should be sterile for parenteral administration.
1.3. Administration Routes:
1.3.1. Oral (p.o.) Administration (Gavage):
-
Accurately weigh the mouse to determine the correct dosing volume.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Insert a gavage needle (20-22 gauge for mice) attached to a syringe containing the drug solution into the mouth, passing it along the side of the mouth towards the esophagus.
-
Gently advance the needle into the stomach. There should be no resistance.
-
Slowly administer the drug solution.
-
Withdraw the gavage needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
1.3.2. Intravenous (i.v.) Administration (Tail Vein):
-
Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the mouse in a restraint device.
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle attached to a syringe, insert the needle into one of the lateral tail veins at a shallow angle.
-
A successful insertion may be indicated by a flash of blood in the needle hub.
-
Slowly inject the drug solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.
-
Return the mouse to its cage and monitor.
1.3.3. Intraperitoneal (i.p.) Administration:
-
Restrain the mouse by the scruff of the neck and turn it to expose the abdomen.
-
Tilt the mouse's head downwards to move the abdominal organs forward.
-
Insert a 25-27 gauge needle into the lower right quadrant of the abdomen at a 30-45 degree angle to avoid puncturing the cecum or bladder.
-
Gently aspirate to ensure no fluid or blood is drawn back.
-
Inject the drug solution.
-
Withdraw the needle and return the mouse to its cage.
Serial Blood Sampling
2.1. Procedure:
-
At predetermined time points after drug administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours), collect blood samples.
-
For each time point, collect approximately 50-100 µL of blood. The total blood volume collected should not exceed the recommended guidelines (typically no more than 10% of the total blood volume within a 2-week period).[3]
-
Method (Saphenous Vein):
-
Anesthetize the mouse lightly with isoflurane or use a restraint tube.
-
Shave the hair over the lateral saphenous vein on the hind limb.
-
Apply a small amount of petroleum jelly over the vein to cause the blood to bead up.
-
Puncture the vein with a sterile 25-27 gauge needle or lancet.
-
Collect the blood into a heparinized or EDTA-coated capillary tube or microcentrifuge tube.
-
Apply gentle pressure with gauze to stop the bleeding.
-
Alternate between the left and right legs for subsequent samples.
-
Plasma Preparation
-
Immediately after collection, centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) and transfer it to a clean, labeled microcentrifuge tube.
-
Store the plasma samples at -80°C until bioanalysis.
Bioanalytical Method: Quantification of this compound in Plasma by HPLC
4.1. Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of mouse plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a related rifamycin derivative not present in the study).
-
Vortex the mixture for 1-2 minutes to precipitate the plasma proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for HPLC analysis.
4.2. HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol, acetonitrile, and a phosphate buffer (e.g., 0.075 M potassium dihydrogen phosphate) with citric acid. A typical ratio could be 33:33:31:4 (methanol:acetonitrile:buffer:citric acid).[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.[4]
-
Injection Volume: 10-20 µL.
-
Quantification: Create a standard curve of this compound in blank mouse plasma and analyze the unknown samples against this curve.
Visualizations
Experimental Workflow for a Murine Pharmacokinetic Study
Caption: Workflow for a murine pharmacokinetic study of this compound.
Signaling Pathway: PXR-Mediated Induction of CYP3A by Rifamycin
Rifamycins are known to be potent activators of the Pregnane X Receptor (PXR), a nuclear receptor that plays a key role in the metabolism and clearance of xenobiotics. In mice, high doses of rifampin (a close analog of this compound) have been shown to induce the expression of cytochrome P450 3A11 (CYP3A11), the murine ortholog of human CYP3A4, through the indirect activation and nuclear translocation of PXR.[5] This can lead to auto-induction, where the drug enhances its own metabolism.
Caption: PXR-mediated induction of CYP3A by Rifamycin in murine hepatocytes.
References
- 1. Pharmacokinetics-Pharmacodynamics of Rifampin in an Aerosol Infection Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Pharmacokinetics of rifapentine, a new long lasting rifamycin, in the rat, the mouse and the rabbit. | Semantic Scholar [semanticscholar.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Indirect activation of pregnane X receptor in the induction of hepatic CYP3A11 by high-dose rifampicin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Broth Microdilution MIC Testing of Rifamycin Sodium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Rifamycin Sodium using the broth microdilution method. This procedure is aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Introduction
This compound is a potent antibiotic belonging to the rifamycin class, which acts by inhibiting bacterial DNA-dependent RNA polymerase.[1] Accurate determination of its MIC is crucial for susceptibility testing, monitoring bacterial resistance, and in the research and development of new antimicrobial agents. The broth microdilution method is a standardized and widely accepted technique for quantitative MIC determination.[2][3] This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium.
Principle of the Method
The broth microdilution method establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium. A standardized suspension of the test organism is added to the wells of a microtiter plate containing serial dilutions of this compound. Following incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound that completely inhibits bacterial growth.[4]
Materials and Reagents
-
This compound (analytical grade powder)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Solvent for this compound (e.g., Dimethyl sulfoxide (DMSO) or Methanol)
-
Sterile 96-well microtiter plates (U- or V-bottom)
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes
-
Sterile pipette tips
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Bacterial strains for testing (clinical isolates and quality control strains)
-
Incubator (35 ± 2°C)
-
Vortex mixer
-
Reading mirror or plate reader
Experimental Protocols
Preparation of this compound Stock Solution
A stock solution of this compound should be prepared on the day of the assay. Due to its chemical properties, Rifampicin (the active moiety of this compound) is often dissolved in a suitable organic solvent before further dilution in the broth medium.
Protocol:
-
Aseptically weigh a precise amount of this compound powder.
-
Dissolve the powder in an appropriate solvent to create a high-concentration stock solution. Common solvents include DMSO or methanol.[5][6] For a 50 mg/mL stock, 0.5 g of rifampicin can be dissolved in 10 mL of DMSO.[6]
-
Ensure complete dissolution by vortexing.
-
This stock solution will be used to prepare the working dilutions in CAMHB.
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to an approximate cell density of 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically done by making a 1:100 or 1:200 dilution of the 0.5 McFarland suspension into the final volume of CAMHB to be used for inoculation.
Broth Microdilution Procedure
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first column of wells.
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column. This will create a range of this compound concentrations.
-
The eleventh column will serve as the growth control (no antibiotic), and the twelfth column will be the sterility control (no bacteria).
-
Inoculate each well (from column 1 to 11) with 100 µL of the prepared bacterial inoculum (final concentration of ~5 x 10⁵ CFU/mL). The final volume in each well will be 200 µL.
-
Seal the plate with a lid or an adhesive seal to prevent evaporation.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
Data Presentation
Quality Control
It is imperative to include appropriate quality control (QC) strains in each batch of tests to ensure the accuracy and reproducibility of the results. The MIC values for these QC strains should fall within the acceptable ranges specified by CLSI and EUCAST.
Table 1: CLSI and EUCAST Quality Control MIC Ranges for Rifampicin
| Quality Control Strain | Agency | Acceptable MIC Range (µg/mL) |
| Staphylococcus aureus ATCC 29213 | CLSI | 0.004 - 0.03 |
| EUCAST | Refer to latest EUCAST QC Tables | |
| Escherichia coli ATCC 25922 | CLSI | Refer to latest CLSI M100 |
| EUCAST | Refer to latest EUCAST QC Tables | |
| Pseudomonas aeruginosa ATCC 27853 | CLSI | Refer to latest CLSI M100 |
| EUCAST | Refer to latest EUCAST QC Tables |
Note: Users should always refer to the most current versions of the CLSI M100 document and the EUCAST Quality Control Tables for the latest recommended ranges.[3][7][8][9]
Interpretation of Results
The MIC is the lowest concentration of this compound that shows no visible growth. The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on the clinical breakpoints established by regulatory bodies.
Table 2: CLSI and EUCAST Clinical Breakpoints for Rifampicin against Staphylococcus aureus
| Organism | Agency | Susceptible (S) (µg/mL) | Intermediate (I) (µg/mL) | Resistant (R) (µg/mL) |
| Staphylococcus aureus | CLSI | ≤1 | 2 | ≥4 |
| EUCAST | ≤0.06 | >0.5 | >0.5 |
Note: Breakpoints are subject to change and users must consult the latest CLSI M100 and EUCAST Clinical Breakpoint Tables for the most current interpretive criteria.[1][10]
Example MIC Data
Table 3: Example Rifampicin MIC Values for Various Bacterial Species
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | 0.008 | 0.015 | ≤0.004 - >32 |
| Streptococcus pneumoniae | 0.015 | 0.06 | ≤0.008 - 1 |
| Haemophilus influenzae | 0.5 | 1 | 0.12 - 4 |
| Escherichia coli | 8 | 32 | 1 - >128 |
| Mycobacterium tuberculosis | 0.125 | 0.25 | 0.06 - >4 |
Note: These values are examples and can vary based on geographical location and strain characteristics.
Troubleshooting
Issue: Difficulty in reading MIC endpoints due to the color of this compound. Solution: Use a reading mirror with a non-glare background to aid in visualizing the bacterial pellet at the bottom of the wells. A spectrophotometric reading comparing the optical density of the test wells with the growth control can also provide a more objective endpoint determination.[11]
Issue: MIC values for QC strains are consistently out of the acceptable range. Solution:
-
Verify the potency of the this compound powder.
-
Ensure the accuracy of stock solution and dilution preparations.
-
Check the inoculum density.
-
Confirm the use of cation-adjusted Mueller-Hinton broth.
-
Review the incubation conditions (temperature and duration).
-
Subculture the QC strain to ensure purity and viability.
Visualizations
References
- 1. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 2. goldbio.com [goldbio.com]
- 3. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. szu.gov.cz [szu.gov.cz]
- 8. iacld.com [iacld.com]
- 9. EUCAST: The 13.0 versions of breakpoints, dosing and QC (2023) published. [eucast.org]
- 10. scribd.com [scribd.com]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Rifamycin Sodium Against Intracellular Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifamycin Sodium, a member of the rifamycin class of antibiotics, is a potent bactericidal agent effective against a broad spectrum of bacteria.[1] Its lipophilic nature facilitates penetration into host cells, making it a promising candidate for treating infections caused by intracellular pathogens.[2] These bacteria, by residing within host cells, are shielded from many conventional antibiotics and the host immune system. This document provides detailed experimental setups and protocols to assess the efficacy of this compound against such intracellular bacteria.
This compound exerts its antibacterial effect by inhibiting the bacterial DNA-dependent RNA polymerase, a crucial enzyme for RNA synthesis and subsequent protein production.[2][3] It specifically binds to the beta subunit of the prokaryotic RNA polymerase, showing minimal affinity for the mammalian counterpart, which contributes to its safety profile.[2][4]
Key Experimental Protocols
Cell Culture and Maintenance
Objective: To maintain a healthy and reproducible population of host cells for infection studies. Macrophage-like cell lines are commonly used as they are professional phagocytes.
Materials:
-
Murine macrophage cell line (e.g., J774.2 or RAW 264.7)[5]
-
Complete culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA (for detaching adherent cells)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture cells in T-75 flasks with complete culture medium.
-
Passage the cells every 2-3 days when they reach 80-90% confluency.
-
To passage, aspirate the old medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
Resuspend the detached cells in fresh medium and seed into new flasks or experimental plates at the desired density. For experiments, seed cells in 24-well or 96-well plates and allow them to adhere overnight.[5]
Intracellular Infection Assay
Objective: To establish a reproducible intracellular infection model to test the efficacy of this compound.
Materials:
-
Cultured host cells (e.g., RAW 264.7)
-
Intracellular bacterium of interest (e.g., Staphylococcus aureus, Listeria monocytogenes, Mycobacterium tuberculosis)
-
Bacterial culture medium (e.g., Tryptic Soy Broth - TSB)
-
Complete cell culture medium without antibiotics
-
Gentamicin solution (or other suitable antibiotic to kill extracellular bacteria)[6][7]
-
This compound stock solution
Protocol:
-
Bacterial Preparation: Culture the bacteria overnight in the appropriate broth. On the day of infection, dilute the bacterial culture in antibiotic-free cell culture medium to achieve the desired Multiplicity of Infection (MOI).
-
Infection: Remove the medium from the adherent host cells and replace it with the bacterial suspension.
-
Incubate for a predetermined period (e.g., 1-2 hours) to allow for bacterial internalization.[6]
-
Extracellular Bacteria Removal: Aspirate the medium containing non-internalized bacteria. Wash the cells twice with PBS. Add fresh medium containing an antibiotic (e.g., gentamicin) that does not penetrate the host cells to kill any remaining extracellular bacteria.[6][7] Incubate for 1-2 hours.
-
Drug Treatment: After removing the extracellular bacteria, wash the cells again with PBS and add fresh medium containing various concentrations of this compound. Include a no-drug control.
-
Incubate for the desired treatment duration (e.g., 24, 48 hours).
Quantification of Intracellular Bacteria
Two primary methods are used to quantify the number of viable intracellular bacteria: Colony-Forming Unit (CFU) Assay and Fluorescence Microscopy.
Objective: To determine the number of viable bacteria within host cells after treatment with this compound.
Materials:
-
Infected and treated cells in multi-well plates
-
Sterile water or PBS with a mild detergent (e.g., 0.1% Triton X-100) to lyse the host cells[8]
-
Appropriate agar plates for the bacterium of interest
-
Serial dilution tubes with sterile PBS or saline
Protocol:
-
Cell Lysis: At the end of the treatment period, aspirate the medium. Wash the cells with PBS. Add the lysis solution to each well and incubate for 5-10 minutes to release the intracellular bacteria.[8]
-
Serial Dilution: Collect the lysate and perform serial 10-fold dilutions in sterile PBS or saline.[9]
-
Plating: Plate a small volume (e.g., 10-100 µL) of each dilution onto the appropriate agar plates.[10]
-
Incubation: Incubate the plates at the optimal temperature for bacterial growth until colonies are visible.
-
Counting: Count the number of colonies on the plates with a countable number of colonies (typically 30-300).
-
Calculation: Calculate the CFU per milliliter of lysate using the formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL)[9]
Objective: To visualize and differentiate between live and dead intracellular bacteria.
Materials:
-
Infected and treated cells on glass coverslips in multi-well plates
-
Fluorescent viability dyes (e.g., SYTO 9 and Propidium Iodide - PI)[5][11]
-
Fluorescence microscope with appropriate filters
Protocol:
-
Staining: After the treatment period, wash the cells with PBS.
-
Incubate the cells with a mixture of SYTO 9 (stains all bacteria, live and dead, green) and Propidium Iodide (stains only dead bacteria with compromised membranes, red) according to the manufacturer's instructions.[5][11]
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analysis: Capture images and quantify the number of green (live) and red (dead) bacteria within the host cells. This provides a direct visualization of the bactericidal effect of this compound.
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: Intracellular Efficacy of this compound against Staphylococcus aureus in RAW 264.7 Macrophages (24h Treatment)
| This compound Concentration (µg/mL) | Mean Log10 CFU/mL (± SD) | Log10 Reduction vs. Control |
| 0 (Control) | 6.5 (± 0.2) | - |
| 1 | 5.2 (± 0.3) | 1.3 |
| 5 | 4.1 (± 0.2) | 2.4 |
| 10 | 3.0 (± 0.4) | 3.5 |
| 20 | < 2.0 (Below Limit of Detection) | > 4.5 |
Table 2: Minimum Inhibitory Concentration (MIC) and Intracellular Concentration of Rifamycins
| Compound | Target Organism | MIC (µg/mL) | Host Cell | Intracellular/Extracellular Ratio | Reference |
| Rifampin | S. aureus | 0.004 - 0.5 | THP-1 Macrophages | 17.4 - 38 | [12][13] |
| Rifampin | M. tuberculosis | 0.03 | In vitro model | - | [14] |
| Rifamycin Derivative (5j) | M. abscessus | 2 | THP-1 Macrophages | Not Reported | [15] |
Note: Data for Rifampin, a closely related rifamycin, is presented here as a proxy for this compound due to extensive available literature. Similar trends in intracellular accumulation and efficacy are expected.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound action on bacterial RNA polymerase.
Experimental Workflow for Assessing Intracellular Efficacy
Caption: Workflow for evaluating intracellular antibacterial activity.
Host Cell Signaling Pathway Modulation by Intracellular Bacteria
Caption: Modulation of the host NF-κB signaling pathway by intracellular bacteria.
References
- 1. rupress.org [rupress.org]
- 2. Frontiers | Signal Distortion: How Intracellular Pathogens Alter Host Cell Fate by Modulating NF-κB Dynamics [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural mechanism for rifampicin inhibition of bacterial rna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence Microscopy Methods for Determining the Viability of Bacteria in Association with Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A high-throughput and low-waste viability assay for microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Quantification of Bacterial-Cell Interactions Using Virtual Colony Counts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparative in vitro efficacy of antibiotics against the intracellular reservoir of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacodynamic Evaluation of the Intracellular Activities of Antibiotics against Staphylococcus aureus in a Model of THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. C25-modified rifamycin derivatives with improved activity against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Rifamycin Sodium solubility issues in aqueous buffers
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Rifamycin Sodium in aqueous buffers. Our aim is to address common challenges encountered during experimental workflows and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is sparingly soluble in aqueous buffers but exhibits high solubility in organic solvents. It is a dark red crystalline powder.
Q2: In which organic solvents is this compound soluble?
This compound is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF), with a solubility of approximately 30 mg/mL.[1]
Q3: Can I dissolve this compound directly in an aqueous buffer?
Direct dissolution in aqueous buffers is not recommended due to the compound's low solubility, which can lead to incomplete dissolution and the formation of precipitates.
Q4: How can I improve the solubility of this compound in aqueous solutions?
To maximize solubility in aqueous buffers, it is recommended to first dissolve this compound in a minimal amount of an organic solvent like ethanol or DMSO and then dilute this stock solution with the aqueous buffer of choice.[1] For instance, a solubility of approximately 0.25 mg/mL can be achieved in a 1:3 solution of ethanol:PBS (pH 7.2).[1]
Q5: What is the stability of this compound in aqueous solutions?
Aqueous solutions of this compound are not stable for long-term storage and it is recommended to use them within one day.[1] The stability is also pH-dependent; it is more stable in neutral to slightly alkaline conditions and degrades in acidic or strongly alkaline solutions. For instance, the related compound Rifampicin is most stable around pH 4.0 and unstable in highly acidic solutions.[2]
Q6: Does this compound aggregate in solution?
Yes, Rifamycin compounds have been observed to aggregate in aqueous solutions. This self-association can be influenced by the solvent environment.
Troubleshooting Guide
Issue 1: this compound is not dissolving in my aqueous buffer.
Cause: This is expected due to the inherently low aqueous solubility of this compound.
Solution:
-
Co-solvent method: Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO or ethanol) and then dilute it to the final desired concentration in your aqueous buffer.
-
pH adjustment: The solubility of the related compound rifampicin is pH-dependent, with higher solubility in acidic conditions.[3] While this compound is more stable at a neutral to slightly alkaline pH, slight adjustments to the buffer pH (within the stable range of 6.5-8.5) may aid dissolution.[4]
Issue 2: A precipitate forms after adding the this compound stock solution to my aqueous buffer.
Cause: This "crashing out" occurs when the concentration of the organic co-solvent is not sufficient to maintain the solubility of this compound in the final aqueous solution, or if the final drug concentration exceeds its solubility limit in the mixed solvent system.
Solution:
-
Increase the proportion of the organic co-solvent: While maintaining a concentration that is compatible with your experimental system.
-
Lower the final concentration: The final concentration of this compound in the aqueous buffer may be too high. Try preparing a more dilute solution.
-
Slow addition and mixing: Add the stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid and uniform dispersion.
Issue 3: The color of my this compound solution changes over time.
Cause: A color change may indicate degradation of the compound. This compound is sensitive to light and oxidation. In acidic solutions, Rifamycin B, a related compound, is oxidized to Rifamycin O.
Solution:
-
Protect from light: Prepare and store solutions in amber vials or cover them with aluminum foil.
-
Use freshly prepared solutions: Due to its limited stability in aqueous solutions, it is best to prepare the solution immediately before use. Aqueous solutions are not recommended for storage for more than one day.[1]
-
Degas solvents: Purging the solvent with an inert gas like nitrogen or argon can help to remove dissolved oxygen and minimize oxidation.
Data Presentation
Table 1: Solubility of this compound and Related Compounds in Various Solvents
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | ~30 mg/mL | [1] |
| This compound | Ethanol | ~30 mg/mL | [1] |
| This compound | Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| This compound | 1:3 Ethanol:PBS (pH 7.2) | ~0.25 mg/mL | [1] |
| Rifampicin | Water (pH 7.3) | 2.5 mg/mL | [5] |
| Rifampicin | Water (pH 4.3) | 1.3 mg/mL | [5] |
| Rifampicin | Methanol | 16 mg/mL | [6] |
| Rifampicin | Chloroform | 349 mg/mL | [5] |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a fume hood. For a 10 mM stock solution, this would be approximately 7.2 mg per 1 mL of DMSO (Molecular Weight of this compound is ~719.76 g/mol ).
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution but should be used with caution to avoid degradation.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect the solution from light by using amber tubes or wrapping them in aluminum foil.
Protocol: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile conical tubes or flasks
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: In a sterile tube, perform a serial dilution of the stock solution with pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution, you would perform a 1:1000 dilution of the 10 mM stock solution.
-
Mixing: Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause foaming of the medium.
-
Application: Add the freshly prepared working solution to your cell culture plates or flasks. Ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically <0.5%).
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: this compound's mechanism of inhibiting bacterial growth.
Caption: Key factors influencing the stability of this compound solutions.
References
Optimizing Rifamycin Sodium concentration for in vitro cell culture assays
Welcome to the technical support center for optimizing the use of Rifamycin Sodium in in vitro cell culture assays. This guide provides answers to frequently asked questions, troubleshooting advice, and detailed protocols to help researchers, scientists, and drug development professionals effectively use this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a broad-spectrum antibiotic belonging to the rifamycin group.[1] Its primary mechanism involves the inhibition of bacterial DNA-dependent RNA polymerase.[1][2] It specifically binds to the beta subunit of this enzyme, which physically blocks the elongation of the RNA chain during transcription.[2][] This action halts the synthesis of essential proteins, ultimately leading to bacterial cell death.[1][2] Importantly, this compound shows high specificity for prokaryotic (bacterial) RNA polymerase, with significantly less affinity for the equivalent enzyme in eukaryotic (mammalian) cells, which contributes to its relative safety in cell culture applications.[2][4][5]
Q2: Why is this compound used in eukaryotic cell culture?
While primarily an antibacterial agent, this compound is used in eukaryotic cell culture mainly to prevent or eliminate bacterial contamination.[6] Its potent activity against a wide range of bacteria, including Gram-positive and Gram-negative strains, makes it a useful tool for safeguarding cell lines.[1] However, it's crucial to remember that the routine use of antibiotics can sometimes mask underlying, low-level contamination or lead to the development of resistant bacterial strains.[7] Therefore, the best defense against contamination remains a strict aseptic technique.[7]
Q3: Is this compound cytotoxic to eukaryotic cells?
Yes, at high concentrations, Rifamycin and its derivatives can be cytotoxic to eukaryotic cells. The sensitivity varies significantly between different cell types. For example, one study on the derivative Rifampicin found that cell viability remained above 70% for concentrations up to 50 µg/mL in primary keratinocytes, fibroblasts, and immortalized HaCaT and 3T3 cell lines over 72 hours.[8] However, at a concentration of 200 µg/mL, cell viability dropped significantly.[8] It is essential to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.
Q4: What is a typical starting concentration for cytotoxicity testing?
Based on available data for the related compound Rifampicin, a sensible starting range for a cytotoxicity assay (or "kill curve") would be between 10 µg/mL and 200 µg/mL.[8] A typical dose-response experiment would include several concentrations within this range to identify the highest concentration that does not adversely affect cell viability over the course of your experiment.[9][10]
Experimental Protocols & Data
Protocol: Determining Optimal Concentration via Cytotoxicity Assay (Kill Curve)
This protocol outlines the steps to determine the minimum concentration of this compound that is effective for contamination control without being toxic to the experimental cells. This is often referred to as a "kill curve" or dose-response assay.[10]
Objective: To identify the highest concentration of this compound that does not significantly reduce the viability of a specific eukaryotic cell line over a defined period.
Materials:
-
Your specific mammalian cell line
-
Complete cell culture growth medium
-
This compound stock solution
-
Multi-well tissue culture plates (24- or 96-well recommended)[10][11]
-
Sterile phosphate-buffered saline (PBS)
-
Cell viability assay reagent (e.g., MTT, XTT, or a trypan blue solution)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Plating: Seed your cells in a 24-well or 96-well plate at a density that will allow them to reach 30-50% confluency within 24 hours.[10]
-
Prepare Antibiotic Dilutions: Prepare a series of dilutions of this compound in your complete growth medium. A suggested range, based on Rifampicin data, is 0, 10, 20, 50, 100, and 200 µg/mL.[8] Always include a "0 µg/mL" well as your untreated control.[9]
-
Treatment: After 24 hours of incubation, carefully remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).[8]
-
Medium Changes: For longer experiments, replace the medium with freshly prepared selection medium every 2-3 days.[9][10]
-
Assess Viability: At each desired time point (e.g., 24, 48, 72 hours), assess cell viability using a standard method like the MTT assay or by counting viable cells with trypan blue.
-
Analysis: Calculate the percentage of viable cells for each concentration relative to the untreated control (0 µg/mL). The optimal concentration is the highest dose that results in minimal cell death (e.g., >90% viability) over your desired experimental duration.
Cytotoxicity Data Summary
The following table summarizes cytotoxicity data for the related compound Rifampicin on various cell lines, which can serve as a useful reference for designing your own experiments.
| Cell Line | Assay | Concentration (µg/mL) | Incubation Time | Result (% Viability) | Reference |
| Primary Keratinocytes | MTT | 50 | 72 h | >70% | [8] |
| Primary Fibroblasts | MTT | 50 | 72 h | >70% | [8] |
| HaCaT (Immortalized Keratinocytes) | MTT | 50 | 72 h | >70% | [8] |
| 3T3 (Immortalized Fibroblasts) | MTT | 50 | 72 h | >70% | [8] |
| HaCaT | MTT | 200 | 72 h | ~39% | [8] |
| 3T3 | MTT | 200 | 72 h | ~28% | [8] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High levels of unexpected cell death. | The concentration of this compound is too high for your specific cell line. | Perform a dose-response (kill curve) experiment to determine the maximum non-toxic concentration. Start with a lower concentration range.[9][10] |
| The antibiotic is degrading or interacting with media components. | Prepare fresh antibiotic solutions for each use.[12] Ensure proper storage of stock solutions as recommended by the manufacturer. | |
| Persistent bacterial contamination despite antibiotic use. | The contaminating bacteria are resistant to Rifamycin. | Consider using a combination of antibiotics with different mechanisms of action. However, the best course of action is often to discard the contaminated culture, thoroughly disinfect the incubator and hood, and thaw a fresh, uncontaminated vial of cells.[13] |
| The contamination is not bacterial (e.g., mycoplasma, yeast). | Rifamycin is not effective against mycoplasma or fungi.[7] Use specific detection methods (e.g., PCR for mycoplasma) to identify the contaminant and use the appropriate treatment, or discard the culture.[13] | |
| Experimental results are inconsistent or altered. | This compound is having off-target effects on your cells. | Even at non-toxic concentrations, antibiotics can alter cellular metabolism, gene expression, and signaling pathways.[6] If possible, design experiments to be run without antibiotics. If you must use them, be consistent with the concentration and exposure time across all experiments and controls. |
| The antibiotic solution was not prepared or stored correctly. | Ensure the antibiotic is fully dissolved and sterile-filtered.[12] Store stock solutions in aliquots at the recommended temperature (e.g., 2-8°C or -20°C) to avoid repeated freeze-thaw cycles.[14] |
Visual Guides
Diagrams
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Rifamycin - Wikipedia [en.wikipedia.org]
- 6. kosheeka.com [kosheeka.com]
- 7. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 8. In Vitro and Ex Vivo Evaluation of Rifampicin Cytotoxicity in Human Skin Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. tools.mirusbio.com [tools.mirusbio.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. toku-e.com [toku-e.com]
Addressing inconsistent MIC results in Rifamycin Sodium susceptibility testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Rifamycin Sodium susceptibility testing, with a focus on inconsistent Minimum Inhibitory Concentration (MIC) results.
Troubleshooting Guide: Inconsistent MIC Results
Variability in MIC results for this compound can arise from several factors. This guide provides a systematic approach to troubleshooting these inconsistencies.
Key Factors Influencing this compound MIC Values
The following table summarizes critical experimental parameters and their potential impact on MIC outcomes. Adherence to standardized protocols, such as those provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is crucial for reproducible results.[1][2][3][4][5][6][7][8]
| Parameter | Recommended Standard | Potential Impact of Deviation on MIC | Troubleshooting Steps |
| Inoculum Density | 5 x 10^5 CFU/mL | Higher inoculum: May lead to falsely elevated MICs (inoculum effect). A 2-fold increase in inoculum has been shown to cause a 1.6 log2-fold increase in MIC for some antibiotics.[9][10] Lower inoculum: May result in falsely low MICs. | - Standardize inoculum preparation using a McFarland standard or spectrophotometer. - Perform colony counts to verify the final inoculum concentration. - Ensure thorough vortexing of the bacterial suspension before dilution and inoculation. |
| pH of Media | Mueller-Hinton Broth (MHB) should be between 7.2 and 7.4.[11] | Acidic pH: Can decrease the MIC of rifampin. For M. smegmatis, the MIC of rifampin decreased from 25 µg/ml to 6.3 µg/ml at an acidic pH.[12] Alkaline pH: May alter the stability and activity of the antibiotic. | - Verify the pH of each new batch of media after preparation and sterilization. - Use calibrated pH meters. - Be aware that bacterial growth can alter the pH of the medium; ensure endpoints are read at the correct time. |
| Incubation Time | 16-20 hours for most rapidly growing bacteria. | Shorter incubation: May not allow for sufficient bacterial growth, leading to falsely low MICs. Longer incubation: Can lead to antibiotic degradation, satellite colony formation, and falsely high MICs. | - Adhere strictly to the recommended incubation times based on the organism being tested. - Use a calibrated incubator and monitor the temperature regularly. - For slow-growing organisms, consult specific guidelines for appropriate incubation times. |
| Incubation Temperature | 35°C ± 2°C | Higher temperature: Can accelerate antibiotic degradation. Rifampin in 7H9 broth shows significant decay at 37°C.[13] Lower temperature: May slow bacterial growth, potentially leading to inaccurate MIC readings if incubation time is not adjusted. | - Ensure the incubator is calibrated and maintains a stable temperature. - Place thermometers on multiple shelves to check for temperature variations within the incubator. |
| This compound Stock Solution | Prepare fresh or store at -20°C or -80°C for limited periods.[14] | Improper storage: Can lead to degradation of the antibiotic, resulting in falsely high MICs. The solvent used can also affect stability. | - Prepare stock solutions in a suitable solvent like DMSO or methanol.[15][16] - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Protect stock solutions from light. - Perform quality control with reference strains to verify the potency of the stock solution. |
| Media Composition | Cation-adjusted Mueller-Hinton Broth (CAMHB) | Incorrect cation concentration (Ca2+, Mg2+): Can affect the activity of some antibiotics. Presence of interfering substances: Components in non-standard media can interact with this compound. | - Use commercially prepared, quality-controlled CAMHB whenever possible. - If preparing in-house, ensure accurate measurement of cation supplements. - Be cautious when using supplemented media, as components like serum can bind to the antibiotic.[17] |
Experimental Protocols
1. Preparation of this compound Stock Solution
This protocol is a general guideline. Always refer to the manufacturer's instructions and relevant CLSI/EUCAST documents for specific details.[1][2][3][4][5][6][7][8]
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolving: Dissolve the powder in a small volume of a suitable solvent, such as Dimethyl Sulfoxide (DMSO) or methanol, to create a high-concentration stock solution (e.g., 10 mg/mL).[15][16]
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Aliquot the sterile stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[14]
2. Broth Microdilution MIC Assay
This protocol outlines the general steps for performing a broth microdilution assay.[11][18]
-
Prepare Antibiotic Dilutions:
-
Thaw an aliquot of the this compound stock solution.
-
Perform serial twofold dilutions of the stock solution in a sterile 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range.
-
-
Prepare Bacterial Inoculum:
-
Select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculate the Plate:
-
Add the diluted bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Visualizing Workflows and Relationships
Troubleshooting Workflow for Inconsistent MICs
Caption: A flowchart for troubleshooting inconsistent MIC results.
Factors Affecting this compound MIC Determination
Caption: Key factors influencing this compound MIC results.
Frequently Asked Questions (FAQs)
Q1: Why are my MIC results for the same isolate different across multiple runs?
A1: Inconsistent MICs for the same isolate can be due to minor variations in experimental conditions. The most common culprits are inconsistencies in the inoculum density, slight differences in incubation time or temperature, and the age or storage conditions of your this compound stock solution. Refer to the troubleshooting guide above to systematically check these parameters.
Q2: I observed "skipped wells" (growth in a higher concentration well after a well with no growth). What does this mean?
A2: Skipped wells can be caused by several factors, including contamination of a single well, improper dilution of the antibiotic, or the presence of a resistant subpopulation that was not homogenously distributed in the inoculum. If you observe skipped wells, it is best to repeat the assay, paying close attention to aseptic technique and proper mixing at each dilution step.
Q3: Can the type of media I use affect the MIC of this compound?
A3: Yes, media composition is critical. It is recommended to use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing of most non-fastidious bacteria. The pH of the media is particularly important for this compound, as its activity can be influenced by pH.[12] Additives or supplements in non-standard media could also interact with the antibiotic, leading to altered MIC values.
Q4: How long can I store my this compound stock solution?
A4: For optimal performance, it is best to use freshly prepared stock solutions. However, if storage is necessary, aliquots can be stored at -20°C or preferably -80°C for short periods.[14] Avoid repeated freeze-thaw cycles. The stability of the stock solution also depends on the solvent used for dissolution.[13] It is good practice to qualify a new batch of stock solution against a quality control strain with a known MIC range.
Q5: What is the "inoculum effect" and how does it relate to this compound?
A5: The inoculum effect is a phenomenon where the MIC of an antibiotic increases as the starting bacterial density increases. This is a known issue for many antibiotics. While specific quantitative data for this compound is limited, it is crucial to standardize your inoculum to the recommended 5 x 10^5 CFU/mL to minimize this effect and ensure reproducible results.[9][10][19][20][21]
Q6: My MIC results seem to indicate resistance, but I don't expect it. What should I do?
A6: First, re-verify your experimental procedure and reagents as outlined in the troubleshooting guide. Ensure your quality control strain is within the acceptable range. If the results are still high, consider the possibility of acquired resistance in your isolate. This can be confirmed by molecular methods, such as sequencing the rpoB gene, which is a common site for mutations conferring rifamycin resistance. Also, consider the stability of this compound, as degradation can lead to falsely high MICs.[13] The presence of "persisters," which are subpopulations of bacteria with tolerance to antibiotics, can also lead to seemingly contradictory results.[22]
References
- 1. treata.academy [treata.academy]
- 2. pid-el.com [pid-el.com]
- 3. iacld.com [iacld.com]
- 4. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 5. researchgate.net [researchgate.net]
- 6. szu.gov.cz [szu.gov.cz]
- 7. EUCAST: Guidance Documents [eucast.org]
- 8. szu.gov.cz [szu.gov.cz]
- 9. The Inoculum Effect in the Era of Multidrug Resistance: Minor Differences in Inoculum Have Dramatic Effect on MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. goldbio.com [goldbio.com]
- 12. Antibiotic Bactericidal Activity Is Countered by Maintaining pH Homeostasis in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rifampin Stability in 7H9 Broth and Löwenstein-Jensen Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound | Antibiotic | Antibacterial | TargetMol [targetmol.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Use of Supplemented or Human Material to Simulate PD Behavior of Antibiotics at the Target Site In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inoculum effect of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mathematical modeling of the ‘inoculum effect': six applicable models and the MIC advancement point concept - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Growth productivity as a determinant of the inoculum effect for bactericidal antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Contradictory Results with High-Dosage Rifamycin in Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Fermentation Conditions for Rifamycin SV Production
Welcome to the technical support center for the optimization of Rifamycin SV production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during fermentation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to potential problems that may arise during the fermentation process for Rifamycin SV production.
Q1: My Rifamycin SV yield is low. What are the most critical fermentation parameters I should investigate?
A1: Low Rifamycin SV yield can be attributed to several factors. The most critical parameters to optimize are the composition of the fermentation medium (carbon and nitrogen sources), pH, temperature, and dissolved oxygen levels. For instance, studies have shown that the choice of carbon sources like glucose, galactose, and ribose significantly impacts production. Similarly, organic and inorganic nitrogen sources play a crucial role. Start by systematically evaluating each of these parameters to identify the bottleneck in your process.
Q2: What is the optimal pH for Rifamycin SV production and how should I control it?
A2: The optimal pH for Rifamycin B (a precursor to Rifamycin SV) production by Amycolatopsis mediterranei has been reported to be around 7.0 to 8.0.[1][2] It is crucial to maintain the pH within the optimal range throughout the fermentation. For submerged fermentation, pH can be controlled by adjusting the initial pH of the medium and by using buffers.[1] In some fed-batch processes, a strategy of controlling the pH at 6.5 for the initial 3 days and then raising it to 7.0 for the remainder of the fermentation has proven effective for Rifamycin B production.[3]
Q3: What is the ideal temperature for the fermentation process?
A3: The optimal incubation temperature for Rifamycin production can vary between different strains of Amycolatopsis mediterranei. However, a temperature of 28°C is frequently cited as optimal for Rifamycin B and SV production in submerged fermentation.[3][4][5] For solid-state fermentation (SSF), a temperature of 30°C has been found to be optimal.[6][7] It is important to note that some mutant strains may have different optimal temperatures, with some showing maximum production at 32°C.[4][5]
Q4: How do I ensure adequate aeration and dissolved oxygen (DO) levels?
A4: Dissolved oxygen is a critical parameter in aerobic fermentation processes like Rifamycin production.[8][9] Insufficient oxygen can limit microbial growth and antibiotic synthesis. An effective strategy for Rifamycin B production involved an aeration rate of 1.5 volumes of air per volume of medium per minute (vvm) for the first 3 days, followed by controlling the DO at 30% of saturation thereafter.[3] The bactericidal activity of Rifamycin SV on Escherichia coli has been shown to be enhanced by oxygen, suggesting the importance of aerobic conditions.[10]
Q5: I'm observing poor cell growth. What could be the cause?
A5: Poor cell growth can be due to several factors, including a suboptimal medium composition, incorrect pH or temperature, or insufficient aeration. Ensure that your medium contains suitable carbon and nitrogen sources. For example, glycerol and yeast extract have been identified as significant for Rifamycin SV production.[11] Also, check that the inoculum size is adequate; for solid-state fermentation, an inoculum of 25% (v/w) has been used successfully.[6][7]
Q6: Should I consider a fed-batch strategy, and if so, what should I feed?
A6: A fed-batch strategy can significantly improve Rifamycin yields by preventing substrate limitation and controlling the metabolic state of the culture.[12][13] Fed-batch addition of glucose has been shown to increase Rifamycin SV production by compensating for carbon source deficiency, especially during the mid- and late-exponential phases.[12][14] Supplementing with organic nitrogen sources like corn steep liquor or uracil at specific time points during fermentation has also been reported to enhance yields.[3]
Q7: My production stops or declines after an initial phase. What could be the reason?
A7: This phenomenon, often referred to as product inhibition or nutrient limitation, is common in batch fermentations. A decline in production can be due to the depletion of a key nutrient, such as the carbon or nitrogen source.[12] Implementing a fed-batch strategy to supply additional nutrients during the fermentation can help sustain production.[12][13] Another reason could be the accumulation of toxic byproducts.
Data Presentation: Quantitative Fermentation Parameters
The following tables summarize key quantitative data from various studies on the optimization of Rifamycin SV and Rifamycin B production.
Table 1: Optimal Fermentation Parameters for Rifamycin Production
| Parameter | Optimal Value | Organism/Strain | Fermentation Type | Reference |
| pH | 7.0 - 8.0 | Amycolatopsis mediterranei | Submerged | [1][2] |
| 7.0 | Amycolatopsis mediterranei OVA5-E7 | Solid-State | [6][7] | |
| 6.5 (initial 3 days), then 7.0 | Amycolatopsis mediterranei (NCH) | Fed-Batch | [3] | |
| Temperature | 28°C | Amycolatopsis mediterranei | Submerged | [3][4][5] |
| 30°C | Amycolatopsis mediterranei OVA5-E7 | Solid-State | [6][7] | |
| 32°C | Mutant strains VA17 and VA18 | Submerged | [4][5] | |
| Aeration | 1.5 vvm (initial 3 days) | Amycolatopsis mediterranei (NCH) | Fed-Batch | [3] |
| Dissolved Oxygen (DO) | Controlled at 30% saturation (after 3 days) | Amycolatopsis mediterranei (NCH) | Fed-Batch | [3] |
| Agitation | 500 rpm | Amycolatopsis mediterranei (NCH) | Fed-Batch | [3] |
| Inoculum Level | 25% (v/w) | Amycolatopsis mediterranei OVA5-E7 | Solid-State | [6][7] |
| Moisture Content | 80% | Amycolatopsis mediterranei OVA5-E7 | Solid-State | [6][7] |
Table 2: Impact of Medium Components on Rifamycin Yield
| Component | Concentration/Condition | Effect on Yield | Reference |
| Carbon Source (Glucose) | Fed-batch addition (1%) at days 6 and 8 | Maximum yield of 20.88 g/L (Rifamycin B) | [3] |
| Multiple additions during mid- and late-exponential phases | 354.3% increase in Rifamycin SV yield | [12] | |
| Carbon Source (Galactose, Ribose, Glucose) | 8% (w/w), 3% (w/w), 9% (w/w) respectively | Maximum yield of 9.87 g/kgds (Rifamycin B) | [1] |
| Nitrogen Source (Uracil) | 0.1% addition at day 2 | 21.5% increase in Rifamycin B yield | [3] |
| Nitrogen Source (Corn Steep Liquor) | 1% addition at day 3 | 17% improvement in Rifamycin B production | [3] |
| Nitrogen Source (Proline) | - | Highest improvement in antibiotic yields among amino acids | [15] |
| Trace Elements (Vermiculite) | 20 g/L | Increased Rifamycin B and SV production to 767.5 and 1265 mg/L respectively | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the optimization of Rifamycin SV fermentation.
Protocol 1: One-Variable-at-a-Time (OVAT) Optimization of Fermentation Medium
Objective: To determine the optimal concentration of individual medium components for Rifamycin production.
Materials:
-
Amycolatopsis mediterranei strain
-
Basal fermentation medium
-
Various carbon sources (e.g., glucose, maltose, galactose, ribose, xylose)
-
Various nitrogen sources (e.g., peanut meal, beef extract, soybean meal, ammonium sulphate, ammonium chloride)
-
Shake flasks (250 mL)
-
Incubator shaker
-
Autoclave
-
Spectrophotometer
Procedure:
-
Prepare the basal fermentation medium and dispense it into a series of shake flasks.
-
To each set of flasks, add a different concentration of the variable being tested (e.g., different carbon sources at a fixed percentage). Keep all other parameters constant.
-
Autoclave the flasks at 121°C for 15 minutes.
-
After cooling to room temperature, inoculate each flask with a standardized spore suspension of A. mediterranei.
-
Incubate the flasks on a rotary shaker at the desired temperature and agitation speed for the specified fermentation period.
-
At regular intervals, withdraw samples aseptically for analysis.
-
Extract Rifamycin from the fermentation broth.
-
Quantify the Rifamycin concentration using a spectrophotometer or other appropriate analytical method.
-
Plot the Rifamycin yield against the concentration of the tested variable to determine the optimal level.
-
Repeat the process for each medium component you wish to optimize.
Protocol 2: Fed-Batch Fermentation for Enhanced Rifamycin Production
Objective: To improve Rifamycin yield by feeding a limiting substrate during the fermentation.
Materials:
-
Amycolatopsis mediterranei strain
-
Optimized fermentation medium
-
Concentrated sterile feed solution (e.g., glucose, uracil)
-
Bench-top fermenter with pH, temperature, and DO control
-
Peristaltic pump for feeding
Procedure:
-
Prepare and sterilize the fermenter containing the initial batch medium.
-
Inoculate the fermenter with a seed culture of A. mediterranei.
-
Set the initial fermentation parameters (temperature, pH, agitation, aeration) to their optimal values.
-
Monitor the fermentation progress by measuring cell growth, substrate consumption, and Rifamycin production.
-
At a predetermined time point (e.g., when the initial carbon source is nearly depleted, or at the beginning of the stationary phase), start feeding the concentrated sterile solution at a controlled rate using a peristaltic pump.
-
Continue to monitor and control the key fermentation parameters throughout the fed-batch phase.
-
Harvest the fermentation broth when the maximum Rifamycin concentration is reached.
-
Extract and quantify the Rifamycin yield.
Visualizations
The following diagrams illustrate key workflows and relationships in the optimization of Rifamycin SV fermentation.
Caption: Experimental workflow for optimizing Rifamycin SV production.
Caption: Key factors influencing Rifamycin SV production.
References
- 1. Improved Rifamycin B Production by Nocardia mediterranei MTCC 14 under Solid-State Fermentation through Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solid state fermentation and production of rifamycin SV using Amycolatopsis mediterranei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 9. scientificbio.com [scientificbio.com]
- 10. Oxygen Enhancement of bactericidal activity of rifamycin SV on Escherichia coli and aerobic oxidation of rifamycin SV to rifamycin S catalyzed by manganous ions: the role of superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Continuous carbon source supply is essential for high rifamycin productivity of Amycolatopsis mediterranei in nitrate-stimulated fermentation revealed by a metabolomic study : Glucose supply is essential for rifamycin production in NSE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 14. Continuous carbon source supply is essential for high rifamycin productivity of Amycolatopsis mediterranei in nitrate-stimulated fermentation revealed by a metabolomic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhanced rifamycin SV production by submerged fermentation using Amycolatopsis mediterranei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
Adjusting experimental protocols for Rifamycin-resistant bacterial strains
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with Rifamycin-resistant bacterial strains. The content is structured in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Culture & Growth Issues
Question: I'm trying to culture a Rifamycin-resistant strain, but I'm seeing no growth or very slow growth. What could be the problem?
Answer: Several factors can contribute to poor or no growth of bacterial cultures.[1] Here are some common causes and solutions:
-
Inoculum Viability: Ensure the inoculum is from a fresh, healthy culture. Using a colony that is more than a month old can lead to poor growth.[2]
-
Media Issues: Verify that the culture medium is correctly prepared, not expired, and appropriate for the specific bacterial strain.[1]
-
Incubation Conditions: Double-check that the incubation temperature, aeration (shaking speed for liquid cultures), and humidity are optimal for your bacterial species.[1]
-
Inhibitory Factors: Check for potential inhibitory substances in your media or glassware. Ensure the pH of the media is within the optimal range for bacterial growth.[1]
-
Fitness Cost of Resistance: Be aware that some Rifamycin-resistance mutations, particularly in the rpoB gene, can impose a fitness cost on the bacteria, leading to slower growth rates compared to the wild-type strain.[3]
Question: My bacterial cultures are contaminated. What are the best practices to avoid this?
Answer: Contamination is a frequent issue in bacterial culture.[1] Key prevention strategies include:
-
Aseptic Technique: Always work in a sterile environment, such as a laminar flow hood or biosafety cabinet.[1][4] Minimize the time that plates, tubes, and bottles are open.
-
Sterilization: Ensure all equipment, media, and reagents are properly sterilized before use.[1][4]
-
Quarantine New Strains: When introducing a new cell line or strain to the lab, grow it separately at first to ensure it is free from contaminants like mycoplasma before introducing it to your general workspace.[4]
-
Regular Cleaning: Regularly disinfect incubators, water baths, and work surfaces.[4][5]
-
Isolate the Source: If contamination occurs, discard the affected cultures immediately and thoroughly decontaminate the work area to prevent it from spreading.[4][5]
Antibiotic Susceptibility Testing
Question: My Minimum Inhibitory Concentration (MIC) results for Rifamycin are inconsistent. What could be the cause?
Answer: Inconsistent MIC results can be frustrating. Here are several factors to investigate:
-
Inoculum Density: The starting concentration of bacteria is critical. Ensure you are using a standardized inoculum, typically adjusted to a 0.5 McFarland standard, to ensure reproducibility.[6][7]
-
Antibiotic Preparation: Prepare fresh stock solutions of Rifamycin and perform serial dilutions accurately. Avoid repeated freeze-thaw cycles of the antibiotic stock. Rifamycin is often dissolved in DMSO, so ensure the final solvent concentration does not inhibit bacterial growth.
-
Media Composition: Use the recommended testing medium, such as Mueller-Hinton Broth/Agar, and ensure its depth in agar plates is standardized (typically 4 mm), as this can affect antibiotic diffusion.[6]
-
Incubation Time and Conditions: Adhere strictly to the recommended incubation time and temperature, as variations can alter the apparent MIC.
-
Heteroresistance: Some bacterial populations may exhibit heteroresistance, where a subpopulation of cells shows higher resistance. This can lead to the appearance of skip wells in a dilution series or faint growth at concentrations above the apparent MIC.
-
Reading the Result: The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits visible growth.[8] Ensure you are reading the results consistently, either visually or with a plate reader.
Question: I'm performing a disk diffusion (Kirby-Bauer) assay, but the zones of inhibition are unclear or inconsistent.
Answer: For reliable disk diffusion results, consider the following:
-
Agar Depth: The depth of the Mueller-Hinton agar must be uniform, ideally 4 mm. Plates that are too shallow can produce falsely large zones, while plates that are too deep can result in falsely small zones.[6]
-
Inoculum Lawn: The bacterial lawn must be confluent and uniform. Use a sterile swab to streak the plate in three different directions to ensure even coverage.
-
Disk Placement: Ensure the antibiotic disks are placed firmly on the agar surface and are evenly spaced.
-
Incubation: Incubate the plates promptly after applying the disks. Delays can allow the bacteria to begin growing before the antibiotic has diffused, leading to smaller zones.
-
Measurement: Measure the diameter of the zone of inhibition, not the radius.[6] For overlapping zones, you can measure the radius from the center of the disk to the edge of the zone and multiply by two.[6]
Molecular & Genetic Analysis
Question: I am trying to amplify and sequence the rpoB gene to confirm a resistance mutation, but my PCR is failing (no product or low yield). What should I check?
Answer: PCR failure is a common issue with multiple potential causes.[9][10] Here is a troubleshooting checklist:
-
Template DNA Quality: Ensure the DNA template is of high purity and concentration. Contaminants from the DNA extraction process can inhibit PCR.[10][11]
-
Primer Design: Verify that your primers are specific to the target rpoB sequence of your bacterial species. Check for potential secondary structures or primer-dimer formation.[9]
-
PCR Reagents: Make sure all PCR components (polymerase, dNTPs, buffer, MgCl₂) are not expired and have been stored correctly. Avoid multiple freeze-thaw cycles.[10]
-
Annealing Temperature: The annealing temperature may be too high, preventing primers from binding efficiently. Try lowering it in 2°C increments. Conversely, if you are seeing non-specific products, the temperature may be too low.[11]
-
Extension Time: Ensure the extension time is sufficient for the polymerase to synthesize the entire length of the rpoB amplicon.[10]
-
PCR Inhibitors: If the template DNA was purified from a complex sample, inhibitors might be present. Diluting the template can sometimes overcome this issue.[11]
Question: I have successfully introduced a plasmid into my Rifamycin-resistant strain via transformation, but I'm getting few or no colonies on my selective plates.
Answer: Low transformation efficiency is a frequent problem in molecular cloning.[2][12] Consider these points:
-
Competent Cell Viability: The efficiency of your competent cells is paramount. Avoid repeated freeze-thawing.[2] Always thaw competent cells on ice and handle them gently (no vortexing).[2][13]
-
DNA Quality and Quantity: The DNA used for transformation must be free of contaminants like phenol, ethanol, or detergents.[2] Ligation reactions can often be used directly, but purification may be necessary if issues arise.
-
Heat Shock Step: The duration and temperature of the heat shock are critical and vary between protocols. Adhere strictly to the recommended time (e.g., 30-90 seconds at 42°C).[14]
-
Antibiotic Selection: Double-check that you are using the correct antibiotic for your plasmid's resistance marker and at the appropriate concentration.[12][15] Adding antibiotics to agar that is too hot can degrade them.[15]
-
Recovery Period: After heat shock, allow the cells to recover in non-selective broth for the recommended time (e.g., 1 hour) to allow for the expression of the antibiotic resistance gene before plating.[15]
Data Presentation
Table 1: Typical Rifampicin (RIF) MIC Values for Susceptible and Resistant Bacterial Strains. This table provides example MIC ranges. Actual values can vary based on the bacterial species and specific mutation.
| Bacterial Strain Example | Resistance Status | Common rpoB Mutation | Typical RIF MIC (µg/mL) |
| Mycobacterium tuberculosis | Susceptible | Wild-Type | ≤ 1.0 |
| Mycobacterium tuberculosis | Low-Level Resistant | D435V | 1.0 - 8.0[16] |
| Mycobacterium tuberculosis | High-Level Resistant | S450L | ≥ 128[16] |
| Escherichia coli | Susceptible | Wild-Type | 4.0 - 16.0 |
| Escherichia coli | High-Level Resistant | S531L | > 256 |
| Vibrio vulnificus | High-Level Resistant | H526Y | > 800[3] |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of Rifamycin that inhibits visible bacterial growth.[8][17][18]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Rifamycin stock solution (e.g., in DMSO)
-
Bacterial culture grown to log phase
-
0.5 McFarland turbidity standard
-
Sterile diluents (e.g., saline or PBS)
Procedure:
-
Prepare Inoculum: Pick several colonies from a fresh agar plate and suspend them in saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximates 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Prepare Antibiotic Dilutions: Create a two-fold serial dilution of the Rifamycin stock solution across the wells of the 96-well plate using MHB. For example, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the starting antibiotic concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial transfer to well 10. Discard 100 µL from well 10. Well 11 should be a growth control (no antibiotic), and well 12 should be a sterility control (no bacteria).
-
Inoculate Plate: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubate: Cover the plate and incubate at the optimal temperature (e.g., 37°C) for 16-20 hours.
-
Read Results: The MIC is the lowest concentration of Rifamycin at which there is no visible turbidity (growth).
Protocol 2: PCR Amplification of the rpoB Rifampicin Resistance-Determining Region (RRDR)
This protocol is for amplifying the region of the rpoB gene where most Rifamycin resistance mutations occur.[19][20]
Materials:
-
Purified genomic DNA from the bacterial strain
-
Forward and Reverse primers flanking the RRDR
-
DNA Polymerase (a high-fidelity enzyme is recommended for sequencing)[10]
-
dNTP mix
-
PCR buffer
-
Nuclease-free water
-
Thermocycler
Procedure:
-
Prepare PCR Master Mix: On ice, prepare a master mix containing PCR buffer, dNTPs, forward primer, reverse primer, DNA polymerase, and nuclease-free water. Aliquot the master mix into PCR tubes.
-
Add Template DNA: Add 1-10 ng of genomic DNA to each reaction tube.
-
Set Thermocycler Program:
-
Initial Denaturation: 95°C for 3-5 minutes.
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tm).
-
Extension: 72°C for 1 minute (adjust based on amplicon size and polymerase speed).
-
-
Final Extension: 72°C for 5-10 minutes.
-
Hold: 4°C.
-
-
Verify Amplification: Run a portion of the PCR product on an agarose gel to confirm that a band of the expected size has been amplified.
-
Purify and Sequence: Purify the remaining PCR product using a commercial kit to remove primers and dNTPs. Send the purified product for Sanger sequencing using the same forward and/or reverse primers. Analyze the resulting sequence to identify mutations by comparing it to the wild-type rpoB sequence.
Visualizations
Caption: Mechanism of Rifamycin action and resistance via rpoB mutation.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Troubleshooting logic for failed PCR amplification of the rpoB gene.
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 3. rpoB mutations conferring rifampicin-resistance affect growth, stress response and motility in Vibrio vulnificus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yeasenbio.com [yeasenbio.com]
- 5. cellculturecompany.com [cellculturecompany.com]
- 6. asm.org [asm.org]
- 7. mdpi.com [mdpi.com]
- 8. emerypharma.com [emerypharma.com]
- 9. mybiosource.com [mybiosource.com]
- 10. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 11. Troubleshooting your PCR [takarabio.com]
- 12. goldbio.com [goldbio.com]
- 13. genscript.com [genscript.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Resources/Troubleshooting/Transformations - 2020.igem.org [2020.igem.org]
- 16. rpoB Mutations and Effects on Rifampin Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. woah.org [woah.org]
- 18. apec.org [apec.org]
- 19. Rifampicin - Wikipedia [en.wikipedia.org]
- 20. Mutations inside rifampicin-resistance determining region of rpoB gene associated with rifampicin-resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Rifamycin Sodium and Rifampicin Efficacy Against Resistant Mycobacterium tuberculosis Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro efficacy of Rifamycin Sodium (and its parent compound, Rifamycin SV) and Rifampicin against drug-resistant strains of Mycobacterium tuberculosis. The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates a thorough understanding of the performance of alternative rifamycins against strains harboring resistance-conferring mutations. This document summarizes key experimental data, details relevant methodologies, and visualizes critical biological pathways and experimental workflows to support research and development efforts in this field.
Executive Summary
Rifampicin is a cornerstone of first-line tuberculosis treatment, but its efficacy is threatened by the rise of resistant M. tuberculosis strains. Resistance to rifampicin is primarily mediated by mutations in the rpoB gene, which encodes the β-subunit of the bacterial RNA polymerase. This guide explores the comparative efficacy of this compound, a related rifamycin antibiotic, against these resistant strains. While direct, comprehensive comparative studies are limited, available data from studies on Rifamycin SV derivatives suggest that the rifamycin SV scaffold holds potential for activity against certain rifampicin-resistant mutants. This guide presents available Minimum Inhibitory Concentration (MIC) data for both compounds against various rpoB mutant strains, details the experimental protocols used to generate this data, and provides a visual representation of the mechanism of action and resistance.
In-Vitro Efficacy: A Quantitative Comparison
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Rifamycin SV derivatives and Rifampicin against various M. tuberculosis strains, including wild-type and those with specific rpoB mutations. It is important to note that the data for Rifamycin SV derivatives and Rifampicin are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: MIC of Novel Rifamycin SV Derivatives Against Wild-Type and Resistant M. tuberculosis Strains
| Compound/Derivative | M. tuberculosis Strain | rpoB Mutation | MIC (µM) |
| Rifamycin SV Derivative 8 | H37Rv (Wild-Type) | - | <0.02 |
| HN-878 | - | 0.02 | |
| Clinical Isolate | S522L | >50 | |
| Rifamycin SV Derivative 14 | H37Rv (Wild-Type) | - | 0.2 |
| HN-878 | - | 0.2 | |
| Clinical Isolate | S522L | 3 | |
| Rifamycin SV Derivative 15 | H37Rv (Wild-Type) | - | 0.1 |
| HN-878 | - | 0.1 | |
| Clinical Isolate | S522L | 3 | |
| Rifampicin (for comparison) | H37Rv (Wild-Type) | - | <0.02 |
| HN-878 | - | 0.02 | |
| Clinical Isolate | S522L | >50 |
Data for Rifamycin SV derivatives and Rifampicin in this table are sourced from a study on novel C-3-(N-alkyl-aryl)-aminomethyl rifamycin SV derivatives and may not be representative of commercially available this compound.
Table 2: MIC of Rifampicin Against M. tuberculosis Strains with Common rpoB Mutations
| M. tuberculosis Isolate Category | rpoB Codon Mutation | Rifampicin MIC Range (µg/mL) |
| High-Level Resistance | 531 (e.g., S531L) | 16 to >128 |
| 526 (e.g., H526Y, H526D) | 16 to >128 | |
| Moderate-Level Resistance | 516 (e.g., D516V) | 16 - 64 |
| Low-Level Resistance | 511, 518, 522 | 1 - 8 |
This table represents a compilation of data from multiple studies. MIC values can vary based on the specific amino acid substitution and the testing methodology used.
Experimental Protocols
The determination of in-vitro efficacy relies on standardized and meticulously executed experimental protocols. Below are detailed methodologies for two common assays used in M. tuberculosis drug susceptibility testing.
BACTEC MGIT 960 System for Drug Susceptibility Testing
The BACTEC Mycobacteria Growth Indicator Tube (MGIT) 960 system is a fully automated, non-radiometric method for mycobacterial culture and drug susceptibility testing.
a. Inoculum Preparation:
-
A pure culture of M. tuberculosis is grown in a BACTEC MGIT tube until it reaches a Growth Index (GI) of at least 400.
-
For drug susceptibility testing, a 1:5 dilution of the positive broth culture is prepared using sterile saline. For the drug-free growth control, the culture is diluted 1:100 in sterile saline.
b. Assay Setup:
-
For each isolate, a set of MGIT tubes is labeled: one for the growth control (GC) and one for each drug being tested.
-
0.8 mL of BACTEC MGIT 960 SIRE Supplement is aseptically added to each tube.
-
100 µL of the reconstituted drug solution is added to the appropriately labeled tube to achieve the desired final concentration (e.g., 1.0 µg/mL for Rifampicin).
-
0.5 mL of the prepared inoculum is added to each drug-containing tube and the growth control tube.
c. Incubation and Reading:
-
The tubes are placed in the BACTEC MGIT 960 instrument, which incubates them at 37°C and monitors for an increase in fluorescence every 60 minutes.
-
The instrument continuously compares the fluorescence in the drug-containing tubes to the growth control.
-
A result of "susceptible" or "resistant" is automatically determined by the instrument's algorithm based on the rate and extent of fluorescence increase. The test is typically completed within 4 to 13 days.[1]
Microplate Alamar Blue Assay (MABA)
The Microplate Alamar Blue Assay is a colorimetric method for determining the MIC of antimicrobial agents against M. tuberculosis.
a. Inoculum Preparation:
-
M. tuberculosis is cultured in Middlebrook 7H9 broth supplemented with ADC to mid-log phase.
-
The culture is diluted in 7H9 broth to a turbidity that corresponds to a McFarland standard of 1.0, and then further diluted to achieve a final inoculum concentration of approximately 10^5 CFU/mL.
b. Assay Setup:
-
A sterile 96-well microplate is used. The outer wells are filled with sterile water to prevent evaporation.
-
Two-fold serial dilutions of the test drugs (this compound and Rifampicin) are prepared directly in the microplate in a final volume of 100 µL of 7H9 broth.
-
100 µL of the prepared M. tuberculosis inoculum is added to each well containing the drug dilutions and to drug-free control wells.
c. Incubation and Reading:
-
The microplate is sealed and incubated at 37°C for 5-7 days.
-
After the initial incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 are added to each well.
-
The plate is re-incubated for 24-48 hours.
-
The MIC is determined as the lowest drug concentration that prevents a color change from blue (no growth) to pink (growth).[2][3][4][5]
Mechanism of Action and Resistance
The following diagrams illustrate the mechanism of action of rifamycins and the development of resistance in M. tuberculosis.
Caption: Mechanism of action of rifamycins.
References
- 1. whocctblab.fondazionesanraffaele.it [whocctblab.fondazionesanraffaele.it]
- 2. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microplate Alamar Blue assay (MABA) for antibiotic susceptibility testing [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
Cross-Resistance Patterns Between Rifamycin Sodium and Other Rifamycins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance patterns observed between Rifamycin Sodium (a form of Rifamycin SV) and other clinically important rifamycins, including rifampicin, rifabutin, and rifapentine. The information presented is supported by experimental data from published studies to aid in research and development efforts against drug-resistant bacteria.
Mechanism of Rifamycin Resistance
Rifamycins exert their antibacterial effect by binding to the β-subunit of the bacterial DNA-dependent RNA polymerase (RNAP), encoded by the rpoB gene, thereby inhibiting transcription initiation.[1][2] Resistance to this class of antibiotics predominantly arises from mutations within the rpoB gene, which alter the drug's binding site on the RNAP.[1][3] These mutations reduce the affinity of the rifamycin for its target, leading to decreased susceptibility. The majority of these resistance-conferring mutations are located in a specific region of the rpoB gene known as the rifampicin resistance-determining region (RRDR).[1][4]
While mutations in the rpoB gene are the primary mechanism, an alternative, less common mechanism of resistance involves the enzymatic inactivation of the rifamycin through ADP-ribosylation, catalyzed by the Arr enzyme.[1]
Comparative Analysis of Cross-Resistance
Extensive research, particularly in Mycobacterium tuberculosis and Staphylococcus aureus, has demonstrated significant cross-resistance among rifamycins. However, the degree of cross-resistance is not always absolute and is highly dependent on the specific mutation present in the rpoB gene.[5][6]
Quantitative Data on Cross-Resistance
The following table summarizes the minimum inhibitory concentrations (MICs) of various rifamycins against different bacterial strains, including wild-type (susceptible) and mutant (resistant) strains. This data illustrates how specific rpoB mutations confer varying levels of resistance to different rifamycins.
| Bacterial Species | Strain/Mutation (in rpoB) | Rifampicin MIC (µg/mL) | Rifabutin MIC (µg/mL) | Rifapentine MIC (µg/mL) | Rifamycin SV (Sodium) MIC (µg/mL) | Reference(s) |
| Mycobacterium tuberculosis | Wild-Type (H37Rv) | ≤0.32 | 0.02 - 0.32 | 0.02 - 0.32 | ~0.02 | [7][8] |
| Mycobacterium tuberculosis | S531L | >100 | >100 | >100 | Not specified | [5][9] |
| Mycobacterium tuberculosis | H526Y | >100 | >100 | >100 | Not specified | [5][10] |
| Mycobacterium tuberculosis | H526D | >100 | 0.5 - 8 | >100 | Not specified | [5] |
| Mycobacterium tuberculosis | D516V (D435V) | Resistant | Susceptible (at 0.5 µg/mL breakpoint) | Resistant | Not specified | [11] |
| Escherichia coli | Wild-Type | <0.1 | <0.1 | <0.1 | Not specified | [9] |
| Escherichia coli | S531F | >100 | >100 | >100 | Not specified | [9] |
| Staphylococcus aureus | Wild-Type | Not specified | Not specified | Not specified | Not specified | [6] |
| Staphylococcus aureus | H481Y | 128 | 32 | 128 | Not specified | [6] |
| Listeria monocytogenes | Wild-Type | 0.1 | Not specified | Not specified | 0.01 | [8] |
Note: MIC values can vary slightly between studies due to different experimental conditions. The data presented is a representative summary.
Studies have shown that mutations at codons 531 and 526 of the rpoB gene generally confer high-level, broad cross-resistance to rifampicin, rifabutin, and rifapentine.[5][9] However, some mutations, such as D516V in M. tuberculosis, can result in resistance to rifampicin and rifapentine while maintaining susceptibility to rifabutin at its clinical breakpoint.[5][11] This highlights the potential for certain rifamycins, like rifabutin, to be effective against strains resistant to other members of the class.[12] In general, rifapentine demonstrates stronger bactericidal potency than rifampin against susceptible strains.[7]
Experimental Protocols
The determination of cross-resistance patterns relies on standardized antimicrobial susceptibility testing (AST). The following is a generalized protocol for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of rifamycins.
Broth Microdilution MIC Assay
1. Preparation of Bacterial Inoculum:
-
Select well-isolated colonies of the test bacterium from a fresh agar plate (e.g., Mueller-Hinton agar).[13]
-
Suspend the colonies in a sterile saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard.[13]
-
Dilute the standardized bacterial suspension to the final required concentration (e.g., 5 x 10^5 CFU/mL) in the appropriate broth medium (e.g., Mueller-Hinton Broth, Middlebrook 7H9 for mycobacteria).[14][15]
2. Preparation of Antibiotic Dilutions:
-
Prepare stock solutions of this compound, rifampicin, rifabutin, and rifapentine in a suitable solvent (e.g., dimethyl sulfoxide).[13]
-
Perform serial twofold dilutions of each antibiotic in the broth medium within a 96-well microtiter plate to achieve a range of desired concentrations.[15]
3. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at the appropriate temperature (e.g., 37°C) and for the required duration (e.g., 18-24 hours for most bacteria; several days to weeks for mycobacteria).[13]
4. Determination of MIC:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.[14]
-
For some assays, a growth indicator dye (e.g., alamarBlue) may be used to aid in the determination of the MIC.[11]
5. Quality Control:
-
Concurrently test a quality control strain with a known MIC for each antibiotic to ensure the validity of the results.[15][16]
Visualizing Resistance Mechanisms and Experimental Flow
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of rifamycin action and resistance.
Caption: Workflow for MIC determination via broth microdilution.
References
- 1. Rifampicin - Wikipedia [en.wikipedia.org]
- 2. Rifampin: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance to rifampicin: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Rifabutin and Rifampin Resistance Levels and Associated rpoB Mutations in Clinical Isolates of Mycobacterium tuberculosis Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cross-Resistance of Escherichia coli RNA Polymerases Conferring Rifampin Resistance to Different Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Detection of Rifampin Resistance in Mycobacterium tuberculosis Isolates by Heteroduplex Analysis and Determination of Rifamycin Cross-Resistance in Rifampin-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rifampicin and rifabutin resistance in 1003 Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Incidence of cross resistance between rifampicin and rifabutin in Mycobacterium tuberculosis strains in Izmir, Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. woah.org [woah.org]
- 16. Development of Rifapentine Susceptibility Tests for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Clinical Relevance of In Vitro Data for Rifamycin Sodium: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro performance of Rifamycin Sodium against selected alternative antibiotics. The data presented herein is intended to assist researchers and drug development professionals in evaluating the potential clinical relevance of this compound for various antibacterial applications. All quantitative data is summarized in structured tables, and detailed experimental protocols for the cited experiments are provided.
Mechanism of Action
This compound, a member of the rifamycin class of antibiotics, exerts its bactericidal effect by inhibiting bacterial DNA-dependent RNA polymerase. This enzyme is critical for the transcription of DNA into messenger RNA (mRNA), an essential step in protein synthesis. This compound binds specifically to the β-subunit of the bacterial RNA polymerase, creating a steric block that prevents the elongation of the RNA chain. This targeted action halts the production of essential proteins, ultimately leading to bacterial cell death. A key advantage of rifamycins is their high selectivity for prokaryotic RNA polymerase over its eukaryotic counterpart, which contributes to a favorable safety profile in humans.
However, a significant clinical challenge is the development of bacterial resistance to rifamycins. Resistance typically arises from mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase. These mutations alter the binding site of the drug, reducing its efficacy. To mitigate the emergence of resistance, rifamycins are often used in combination with other antibiotics.
Comparative In Vitro Susceptibility Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and comparator antibiotics against a panel of clinically relevant bacteria. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. Lower MIC values are indicative of greater in vitro potency.
Table 1: In Vitro Activity of this compound and Rifaximin against Enteric Pathogens
| Bacterial Species | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | This compound | - | - | - |
| Rifaximin | ≤32 | ≤64 | >1024 (resistant strains)[1] | |
| Clostridium difficile | This compound | - | - | - |
| Rifaximin | - | - | >32 (resistant strains)[1] |
Table 2: In Vitro Activity of Rifamycins against Mycobacterium avium Complex (MAC) [2][3]
| Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Rifampin | - | ≤2.0 |
| Rifapentine | - | ≤2.0 |
| Rifabutin | - | ≤0.125 |
Note: This data highlights the comparative activity of different rifamycins against MAC. Rifabutin demonstrates the lowest MIC₉₀ against 90% of the tested isolates.
Table 3: In Vitro Activity of Fidaxomicin and Vancomycin against Clostridium difficile [4]
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Fidaxomicin | - | 0.5 | ≤0.001–1 |
| Vancomycin | - | - | - |
Table 4: In Vitro Activity of Vancomycin against Methicillin-Resistant Staphylococcus aureus (MRSA) [5][6]
| Study | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |
| Chinese Tertiary Hospital (2003-2014) | 1.0-1.5 | 2.0 | 0.38-3.00 |
| 407 MRSA Isolates (2018-2020) | - | - | 0.25-2 |
Experimental Protocols for In Vitro Susceptibility Testing
Standardized methods are crucial for the accurate and reproducible determination of antibiotic susceptibility. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for these procedures.[7]
Broth Microdilution Method
This method is considered a gold standard for determining the MIC of an antibiotic.
-
Preparation of Antibiotic Solutions : A series of twofold dilutions of the antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation : The test bacterium is cultured to a specific turbidity, equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation : The standardized bacterial suspension is added to each well of the microtiter plate containing the antibiotic dilutions. The plate is then incubated under appropriate conditions (e.g., 35°C for 16-20 hours for many aerobic bacteria).
-
MIC Determination : After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth.
Agar Dilution Method
This method is particularly useful for testing multiple bacterial strains simultaneously.
-
Preparation of Agar Plates : The antibiotic is incorporated into molten agar at various concentrations. The agar is then poured into petri dishes and allowed to solidify.
-
Inoculum Preparation : Bacterial cultures are prepared and diluted to a standardized concentration, similar to the broth dilution method.
-
Inoculation : A small, fixed volume of each bacterial suspension is spotted onto the surface of the agar plates containing different antibiotic concentrations.
-
Incubation : The plates are incubated under appropriate conditions.
-
MIC Determination : After incubation, the plates are examined for bacterial growth at the inoculation spots. The MIC is the lowest antibiotic concentration that completely inhibits the growth of the organism.[8]
Kirby-Bauer Disk Diffusion Method
This is a qualitative method used to determine if a bacterium is susceptible, intermediate, or resistant to an antibiotic.
-
Inoculum Preparation and Plating : A standardized bacterial suspension is swabbed evenly across the surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.[9]
-
Disk Application : Paper disks impregnated with a specific concentration of the antibiotic are placed on the agar surface.[9]
-
Incubation : The plate is incubated under standard conditions.
-
Zone of Inhibition Measurement : As the antibiotic diffuses from the disk into the agar, it inhibits the growth of the susceptible bacteria, creating a clear "zone of inhibition" around the disk. The diameter of this zone is measured in millimeters.[10]
-
Interpretation : The measured zone diameter is compared to standardized charts (e.g., from CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.[11]
Conclusion
The in vitro data presented in this guide provides a foundation for assessing the potential clinical utility of this compound. Its established mechanism of action, targeting a key bacterial enzyme, underscores its potential as a potent antibacterial agent. However, the propensity for resistance development necessitates careful consideration of its use, likely as part of a combination therapy regimen. The comparative MIC data, while not exhaustive, offers a preliminary benchmark against other antibiotics. For a comprehensive evaluation, further in vitro studies generating direct, side-by-side comparative data for this compound against a broader panel of clinically relevant and resistant bacterial strains are warranted. The standardized experimental protocols outlined here provide a framework for conducting such future investigations to ensure data accuracy and reproducibility.
References
- 1. The potential for development of clinically relevant microbial resistance to rifaximin-α: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Antimicrobial Activities of Fidaxomicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Decreased Vancomycin MICs among Methicillin-Resistant Staphylococcus aureus Clinical Isolates at a Chinese Tertiary Hospital over a 12-year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. Agar dilution - Wikipedia [en.wikipedia.org]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 11. microbenotes.com [microbenotes.com]
A Comparative Analysis of Rifamycin Treatment Regimens: Efficacy, Protocols, and Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of the efficacy of different rifamycin treatment regimens, including rifampin, rifabutin, and rifapentine. The information is intended for researchers, scientists, and professionals involved in drug development and is based on a review of clinical and in-vitro studies. This document presents quantitative data in structured tables, details key experimental protocols, and visualizes relevant biological and experimental workflows.
Comparative Efficacy of Rifamycin Regimens
The selection of a rifamycin regimen is often guided by the specific clinical context, such as the pathogen's susceptibility, potential drug interactions, and the patient's tolerability. The following tables summarize key efficacy and pharmacokinetic/pharmacodynamic (PK/PD) parameters for the three most common rifamycins.
Table 1: In-Vitro Efficacy of Rifamycins against Mycobacterium tuberculosis
| Parameter | Rifampin | Rifabutin | Rifapentine | Source(s) |
| MIC₅₀ (mg/L) | 0.25 | ≤0.125 | 0.06-0.125 | [1][2] |
| MIC₉₀ (mg/L) | 0.25 | ≤0.125 | 0.06-0.25 | [1][2] |
| Bactericidal Activity | Standard | More bactericidal than Rifampin | More bactericidal than Rifampin | [3] |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of tested isolates, respectively.
Table 2: Pharmacokinetic and Pharmacodynamic Properties of Rifamycins
| Parameter | Rifampin | Rifabutin | Rifapentine | Source(s) |
| Half-life (hours) | 2-3 | 45 | 15 | [4][5] |
| Protein Binding (%) | ~80 | ~85 | >97 | [4][5] |
| CYP450 Induction | Strong | Weak | Moderate | [5][6] |
| Post-Antibiotic Effect (PAE) | Long | Not extensively studied | Long | [7][8][9] |
PAE is the suppression of bacterial growth after a short antimicrobial exposure.
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of rifamycin efficacy. These protocols are based on established guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][4][10][11][12][13][14][15][16]
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution series.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton broth (or other appropriate broth medium, e.g., Middlebrook 7H9 for mycobacteria)[17]
-
Standardized bacterial inoculum (e.g., 0.5 McFarland standard)[6]
-
Rifamycin stock solutions of known concentrations
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Prepare Antibiotic Dilutions: Create a serial two-fold dilution of the rifamycin compound in the broth medium directly in the microtiter plate wells.[18] The final volume in each well should be 100 µL.[6]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[6] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well after inoculation.[6]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).[19]
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours (or longer for slow-growing organisms like M. tuberculosis).[17][19]
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.[19]
Antimicrobial Susceptibility Testing by Agar Proportion Method
This method is a reference standard for M. tuberculosis susceptibility testing.[20]
Materials:
-
Middlebrook 7H10 or 7H11 agar plates[20]
-
Quadrant petri dishes
-
Rifamycin stock solutions
-
Standardized bacterial inoculum
-
Incubator with 5-10% CO₂
Procedure:
-
Media Preparation: Prepare agar plates containing the critical concentration of the rifamycin and a drug-free control quadrant.[20]
-
Inoculum Preparation: Prepare two dilutions of a standardized bacterial suspension (e.g., 1:100 and 1:10,000).
-
Inoculation: Inoculate a fixed volume of each dilution onto the drug-containing and drug-free quadrants of the agar plate.
-
Incubation: Incubate the plates at 37°C in a 5-10% CO₂ atmosphere for approximately 3 weeks.[20]
-
Reading Results: Count the number of colonies on both the drug-containing and drug-free quadrants. Resistance is defined as growth on the drug-containing quadrant that is ≥1% of the growth on the drug-free control quadrant.[20]
Time-Kill Assay
This assay determines the rate and extent of bactericidal activity of an antimicrobial agent over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Broth medium
-
Rifamycin solutions at various concentrations (e.g., multiples of the MIC)
-
Sterile tubes or flasks
-
Incubator shaker
-
Plates for colony counting
Procedure:
-
Inoculum Preparation: Prepare a bacterial culture in the logarithmic phase of growth and dilute it to a standardized starting concentration (e.g., 10⁵-10⁶ CFU/mL) in fresh broth.[5]
-
Exposure: Add the rifamycin at the desired concentrations to the bacterial cultures. Include a growth control without any antibiotic.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture.[5]
-
Quantification: Perform serial dilutions of the collected aliquots and plate them onto agar to determine the number of viable bacteria (CFU/mL).
-
Analysis: Plot the log₁₀ CFU/mL against time for each antibiotic concentration to visualize the killing kinetics.
Post-Antibiotic Effect (PAE) Assessment
This assay measures the suppression of bacterial growth that persists after a brief exposure to an antimicrobial agent.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Broth medium
-
Rifamycin solutions
-
Centrifuge or filtration apparatus for drug removal
-
Incubator shaker
-
Spectrophotometer or plate reader for growth monitoring
Procedure:
-
Exposure: Expose a standardized bacterial culture to a specific concentration of the rifamycin for a defined period (e.g., 1-2 hours).[21][22]
-
Drug Removal: Remove the antibiotic by centrifugation and washing the bacterial pellet with fresh, drug-free broth, or by rapid filtration.[22]
-
Regrowth Monitoring: Resuspend the washed bacteria in fresh, pre-warmed broth and monitor the growth of the previously exposed culture and an unexposed control culture over time by measuring optical density or performing viable counts.[1]
-
Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time it takes for the exposed culture to increase by 1 log₁₀ CFU/mL (or a specific optical density) after drug removal, and C is the corresponding time for the unexposed control culture.[9][22]
Visualizations
The following diagrams illustrate the mechanism of action of rifamycins and a typical experimental workflow for determining antimicrobial susceptibility.
Caption: Mechanism of action of rifamycins.
Caption: Workflow for MIC determination.
References
- 1. Postantibiotic effect of amikacin and rifapentine against Mycobacterium avium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. szu.gov.cz [szu.gov.cz]
- 4. EUCAST: Bacteria [eucast.org]
- 5. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Concentration-Dependent Mycobacterium tuberculosis Killing and Prevention of Resistance by Rifampin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Postantibiotic Effects of Rifapentine, Isoniazid, and Moxifloxacin against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Postantibiotic Effects of Antituberculosis Agents Alone and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 12. iacld.com [iacld.com]
- 13. EUCAST: EUCAST - Home [eucast.org]
- 14. Change of Antibiotic Susceptibility Testing Guidelines from CLSI to EUCAST: Influence on Cumulative Hospital Antibiograms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chainnetwork.org [chainnetwork.org]
- 16. megumed.de [megumed.de]
- 17. goldbio.com [goldbio.com]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. m.youtube.com [m.youtube.com]
- 20. currytbcenter.ucsf.edu [currytbcenter.ucsf.edu]
- 21. Post-antibiotic effect induced by an antibiotic combination: influence of mode, sequence and interval of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scielo.br [scielo.br]
Safety Operating Guide
Proper Disposal of Rifamycin Sodium: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Rifamycin Sodium, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the substance's Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) guidelines. Rifamycin and its derivatives may be classified as hazardous, potentially causing organ damage and being toxic to aquatic life with long-lasting effects[1].
Personal Protective Equipment (PPE): When handling this compound for disposal, always wear appropriate PPE, including:
-
Safety glasses or goggles conforming to standards like NIOSH (US) or EN 166 (EU)[2][3].
-
A lab coat or other protective clothing to prevent skin exposure[2][4].
-
In cases where dust may be generated, use a NIOSH-approved respirator[5][6].
Step-by-Step Disposal Protocol
The following steps outline the standard procedure for disposing of this compound waste in a laboratory or research setting.
Step 1: Waste Identification and Segregation Properly classify the waste material. This compound waste includes expired or unused pure substances, contaminated lab materials (e.g., gloves, wipes, glassware), and solutions.
-
Segregate Pharmaceutical Waste: Do not mix this compound waste with general laboratory or municipal trash. It must be handled as a distinct, regulated waste stream[7].
-
Hazardous vs. Non-Hazardous: Determine if the waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA) or local regulations[8][9]. While some forms of Rifamycin SV sodium salt may not be classified as hazardous, it is best practice to manage all pharmaceutical waste with caution[2][8][10]. Collect hazardous pharmaceutical waste in designated black containers and non-hazardous in blue or purple containers[9][11].
Step 2: Containment and Labeling
-
Primary Container: Place solid this compound waste and contaminated materials into a designated, leak-proof chemical waste container. Leave original chemicals in their containers.
-
Labeling: Clearly label the waste container with "Hazardous Waste" (if applicable), the chemical name "this compound," and any other information required by your institution and local regulations.
Step 3: Storage
-
Store the sealed waste container in a designated, secure area away from incompatible materials such as strong acids, alkalis, or oxidizing agents[12].
-
The storage area should be cool, dry, and well-ventilated[3][4].
Step 4: Arrange for Professional Disposal
-
Licensed Waste Contractor: Disposal must be conducted through a licensed and certified hazardous waste disposal company. Never attempt to dispose of this chemical through standard trash or sewer systems[1]. Flushing pharmaceuticals is now prohibited by the EPA's Subpart P rule to prevent environmental contamination[8][9][13].
-
Documentation: Ensure all required documentation, such as a hazardous waste manifest, is completed for transport to a permitted treatment and disposal facility[11].
Step 5: Final Disposal Method
-
Incineration: The preferred and most common disposal method for pharmaceutical waste is high-temperature incineration at a licensed facility[9][11][14]. This process effectively destroys the active pharmaceutical ingredient. Hazardous pharmaceutical waste must be sent to a RCRA-permitted incinerator[11].
Key Disposal Considerations Summary
The following table summarizes the critical logistical information for the disposal of this compound.
| Parameter | Guideline | Regulatory Context |
| Waste Classification | Pharmaceutical Waste; may be RCRA Hazardous[8]. | Governed by EPA (RCRA), state, and local regulations. Consult institutional EHS for specific classification[9]. |
| Prohibited Disposal | Do not dispose of in drains, sewers, or general trash[8][13]. | EPA Subpart P prohibits the sewering of hazardous waste pharmaceuticals[9]. |
| PPE Requirement | Safety glasses, chemical-resistant gloves, lab coat. Respirator if dust is present[2][3][5]. | Occupational Safety and Health Administration (OSHA) standards. |
| Waste Container | Labeled, sealed, leak-proof container. Typically black for hazardous, blue for non-hazardous[9][11]. | Department of Transportation (DOT) and EPA regulations for containment and transport. |
| Disposal Method | Incineration via a licensed hazardous waste disposal service[9][11]. | Must be a RCRA-permitted facility for hazardous waste[11]. |
| Spill Cleanup | Wear PPE, avoid dust, contain spill, collect in a chemical waste container[5][6]. | Follow procedures outlined in the chemical's Safety Data Sheet (SDS). |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and operational workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. goldbio.com [goldbio.com]
- 3. Page loading... [guidechem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 8. pharmalogistics.com [pharmalogistics.com]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. danielshealth.com [danielshealth.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. dtsc.ca.gov [dtsc.ca.gov]
- 14. washinhcf.org [washinhcf.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Rifamycin Sodium
Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals.
This document provides immediate and essential safety and logistical information for the handling and disposal of Rifamycin Sodium. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment. The following procedures have been compiled from multiple safety data sheets to provide a comprehensive overview.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of protection required. While some safety data sheets indicate that the substance is not classified as hazardous, it is prudent to follow standard laboratory safety protocols for handling chemical compounds.[1][2] The toxicological properties have not been fully investigated, and it is recommended to handle the compound as a potentially hazardous substance.[2][3]
Appropriate engineering controls, such as a laboratory fume hood or other forms of local exhaust ventilation, should be used to minimize the potential for inhalation, especially when handling the powdered form where dust formation is possible.[4][5] An accessible safety shower and eye wash station are also essential.[5]
The following table summarizes the recommended personal protective equipment:
| Protection Type | Specification | Source(s) |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or tightly fitting safety goggles. | [3][4][6] |
| Skin Protection | Impermeable and resistant gloves. Inspect gloves prior to use and use proper removal techniques. Wear protective, impervious clothing to prevent skin exposure. | [1][3][4][5] |
| Respiratory Protection | Not generally required if engineering controls are adequate. If a risk assessment indicates necessity (e.g., potential for dust/aerosol formation), use a NIOSH-approved N95, N100, or CEN-approved FFP3 particulate respirator. For sole protection, a full-face supplied-air respirator is recommended. | [3][4] |
Note: No occupational exposure limits have been established for this compound.[3][4][6][7]
Operational Procedures: From Handling to Disposal
A systematic approach to handling this compound is critical for safety and procedural consistency. This involves careful planning, adherence to established protocols, and proper waste management.
Safe Handling and Storage
-
Handling: Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[4][8] Do not eat, drink, or smoke in areas where the chemical is handled.[8][9] After handling, always wash hands thoroughly with soap and water.[3][8]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3][4] It should be protected from light and stored separately from incompatible materials such as strong oxidizing agents.[2][3]
Accidental Release Measures
In the event of a spill, it is important to avoid generating dust.[4]
-
Ensure adequate ventilation and wear the appropriate personal protective equipment.[2][3][5]
-
For solid spills, sweep or vacuum the material and collect it in a suitable, closed container for disposal.[2][4]
-
For liquid spills, absorb with an inert material and discard.[3]
-
Thoroughly clean the surface to remove any residual contamination.[4]
-
Prevent the substance from entering drains, sewers, or water courses.[1][3]
Disposal Plan
Chemical waste must be disposed of in accordance with local, regional, and national regulations.[2][3] While smaller quantities may sometimes be disposed of with household waste, it is imperative to consult official regulations for proper disposal procedures.[1] Contaminated packaging should also be disposed of according to official guidelines.[1]
Procedural Workflow for Safe Handling
The following diagram outlines the key steps and decision points for safely managing this compound within a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. goldbio.com [goldbio.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. echemi.com [echemi.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Rifamycin S - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
